molecular formula C9H9N3O B434052 2-amino-4-methylphthalazin-1(2H)-one CAS No. 887579-31-9

2-amino-4-methylphthalazin-1(2H)-one

Cat. No.: B434052
CAS No.: 887579-31-9
M. Wt: 175.19g/mol
InChI Key: ZNWHSIDSAQJBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methylphthalazin-1(2H)-one is a synthetically versatile amino-substituted phthalazinone, a privileged nitrogen-containing heterocycle scaffold in medicinal chemistry . The phthalazin-1(2H)-one core is a recognized pharmacophore with a broad spectrum of reported pharmacological activities, including significant potential in anticancer research . Derivatives of this scaffold are known to act through various mechanisms, such as poly ADP ribose polymerase (PARP) inhibition, a validated target for oncology drug discovery, as seen in drugs like olaparib . This compound is of high value in drug discovery as a key synthetic intermediate or building block for the preparation of more complex molecules. The presence of both an amino group and a methyl group on the phthalazinone core allows for further functionalization, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space for biological activity . Researchers utilize related aminophthalazinones in palladium-catalyzed cross-coupling reactions to create diverse libraries of compounds for screening against various biological targets . Recent research on phthalazinone-dithiocarbamate hybrids has demonstrated potent antiproliferative effects against human cancer cell lines, including ovarian (A2780), lung (NCI-H460), and breast (MCF-7) carcinomas, highlighting the continued interest in this chemical class for developing novel anticancer agents . Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887579-31-9

Molecular Formula

C9H9N3O

Molecular Weight

175.19g/mol

IUPAC Name

2-amino-4-methylphthalazin-1-one

InChI

InChI=1S/C9H9N3O/c1-6-7-4-2-3-5-8(7)9(13)12(10)11-6/h2-5H,10H2,1H3

InChI Key

ZNWHSIDSAQJBFH-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C2=CC=CC=C12)N

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-methylphthalazin-1(2H)-one: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-4-methylphthalazin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related phthalazinone derivatives to project its chemical properties, structural features, and potential biological activities. The guide outlines a plausible synthetic pathway, details expected analytical characteristics, and explores the role of the broader aminophthalazinone class as potent enzyme inhibitors in therapeutic areas such as oncology. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel phthalazinone-based therapeutic agents.

Introduction

Phthalazinones are a class of bicyclic heterocyclic compounds containing a fused benzene and pyridazine ring system. This scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects. The introduction of an amino group at the 2-position of the phthalazinone core, as in this compound, is of significant interest as it can modulate the molecule's physicochemical properties and biological target interactions. This guide focuses on the synthesis, chemical properties, and potential therapeutic applications of this compound, drawing parallels from structurally analogous compounds.

Chemical Structure and Properties

The chemical structure of this compound consists of a phthalazinone core with a methyl group at the 4-position and an amino group at the 2-position.

Molecular Formula: C₉H₉N₃O

Molecular Weight: 175.19 g/mol

IUPAC Name: this compound

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueNotes
Melting Point (°C) 180 - 220Based on related aminophthalazinone structures.
Boiling Point (°C) > 300High due to polar nature and potential for intermolecular hydrogen bonding.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF).The amino group may slightly increase aqueous solubility compared to the unsubstituted phthalazinone.
pKa 3-5 (amino group), 9-11 (amide N-H)Estimated based on similar functional groups.
LogP 1.0 - 2.0Calculated based on structure.

Synthesis

A plausible synthetic route to this compound involves a two-step process, starting from the readily available 2-acetylbenzoic acid.

Step 1: Synthesis of 4-methylphthalazin-1(2H)-one

The first step is the cyclocondensation of 2-acetylbenzoic acid with hydrazine hydrate. This reaction is a standard method for the synthesis of 4-substituted phthalazinones.[1]

Step 2: N-Amination of 4-methylphthalazin-1(2H)-one

The second step involves the introduction of an amino group at the N-2 position of the phthalazinone ring. While specific protocols for this transformation on phthalazinones are scarce, general methods for N-amination of heterocyclic compounds can be adapted. One such method involves the use of an electrophilic aminating agent like an oxaziridine derivative.

Experimental Protocols

Protocol 1: Synthesis of 4-methylphthalazin-1(2H)-one

  • To a solution of 2-acetylbenzoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 4-methylphthalazin-1(2H)-one, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • The product can be further purified by recrystallization from ethanol.

Protocol 2: N-Amination of 4-methylphthalazin-1(2H)-one (Proposed)

  • Dissolve 4-methylphthalazin-1(2H)-one (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or chloroform).

  • Add a base (e.g., sodium hydride) to deprotonate the N-H of the phthalazinone.

  • Cool the mixture to 0°C and add a solution of an electrophilic aminating agent, such as 3-phenyl-2-(phenylsulfonyl)oxaziridine (1.1 equivalents), dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_0 Synthesis of this compound A 2-Acetylbenzoic Acid C 4-Methylphthalazin-1(2H)-one A->C Cyclocondensation (Ethanol, Reflux) B Hydrazine Hydrate B->C E This compound C->E N-Amination (Aprotic Solvent, Base) D Electrophilic Aminating Agent (e.g., Oxaziridine) D->E

Caption: Proposed synthetic workflow for this compound.

Structural Characterization and Spectral Data

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. The expected spectral data, based on analogous compounds, are summarized below.

Table 2: Predicted Spectroscopic Data for this compound
TechniqueExpected Features
¹H NMR - Aromatic protons (multiplets, ~7.5-8.5 ppm) - Methyl protons (singlet, ~2.5 ppm) - Amino protons (broad singlet, exchangeable with D₂O, ~5.0-6.0 ppm)
¹³C NMR - Carbonyl carbon (~160-165 ppm) - Aromatic carbons (~120-140 ppm) - Methyl carbon (~20 ppm)
IR (cm⁻¹) - N-H stretching (two bands for NH₂, ~3300-3400 cm⁻¹) - C=O stretching (~1650-1670 cm⁻¹) - C=N stretching (~1600-1620 cm⁻¹) - Aromatic C-H stretching (~3000-3100 cm⁻¹)
Mass Spec (ESI-MS) [M+H]⁺ at m/z = 176.08

Biological Activities and Potential Therapeutic Applications

While the specific biological profile of this compound has not been reported, the broader class of aminophthalazinones has garnered significant attention for its potent anticancer properties. These compounds are known to act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

PARP Inhibition

PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[2] Phthalazinone-based compounds, most notably Olaparib, are potent PARP inhibitors.[2][3] The phthalazinone core is crucial for binding to the nicotinamide-binding domain of the PARP enzyme.[4] The amino group at the 2-position of this compound could potentially form additional hydrogen bonds within the active site, thereby influencing its inhibitory activity.

G cluster_1 Mechanism of PARP Inhibition A DNA Damage (Single-Strand Break) B PARP Activation A->B C Recruitment of DNA Repair Proteins B->C F PARP Inhibition B->F D DNA Repair C->D E 2-Amino-Phthalazinone (e.g., this compound) E->F G Accumulation of Single-Strand Breaks F->G H Conversion to Double-Strand Breaks G->H I Cell Death in HR-Deficient Cells H->I

Caption: Simplified signaling pathway of PARP inhibition by aminophthalazinones.

VEGFR-2 Inhibition

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several phthalazine derivatives have been identified as potent inhibitors of VEGFR-2.[5][6][7] The phthalazinone scaffold serves as a hinge-binding motif, interacting with the ATP-binding site of the VEGFR-2 kinase domain. The substituents on the phthalazinone ring are critical for modulating the potency and selectivity of these inhibitors. The 2-amino and 4-methyl groups of the title compound could influence its binding affinity and pharmacokinetic properties.

Structure-Activity Relationships (SAR)

Based on studies of various phthalazinone derivatives, several structure-activity relationships can be inferred:

  • The Phthalazinone Core: This is generally essential for the primary binding interaction with the target enzyme (e.g., the hinge region of kinases or the nicotinamide binding site of PARP).

  • Substituents at the 4-position: The nature of the substituent at this position can significantly impact potency and selectivity. In the case of this compound, the small methyl group is unlikely to cause significant steric hindrance.

  • Substituents at the 2-position: The amino group at the N-2 position can act as a hydrogen bond donor, potentially forming additional interactions with the target protein and influencing the molecule's solubility and pharmacokinetic profile.

G cluster_2 Structure-Activity Relationship of Aminophthalazinones Core Phthalazinone Core Activity Biological Activity (e.g., Anticancer) Core->Activity Essential for Primary Binding N2_sub N2-Substituent (e.g., -NH2) N2_sub->Activity Modulates: - H-Bonding - Solubility - Pharmacokinetics C4_sub C4-Substituent (e.g., -CH3) C4_sub->Activity Influences: - Potency - Selectivity

Caption: Logical diagram of aminophthalazinone structure-activity relationships.

Conclusion

This compound represents an intriguing, yet underexplored, member of the medicinally relevant phthalazinone family. While direct experimental data remains elusive, this technical guide provides a robust, inferred profile of its chemical and physical properties, a plausible synthetic strategy, and a strong rationale for its potential biological activities, particularly as an anticancer agent through the inhibition of enzymes like PARP and VEGFR-2. The information presented herein serves as a valuable starting point for researchers aiming to synthesize and evaluate this compound and its derivatives as potential therapeutic candidates. Further experimental investigation is warranted to validate these predictions and fully elucidate the therapeutic potential of this compound.

References

"2-amino-4-methylphthalazin-1(2H)-one" IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to 2-amino-4-methylphthalazin-1(2H)-one: IUPAC Nomenclature and CAS Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical identity, specifically the IUPAC name and CAS number, of the compound "this compound." An extensive search of chemical databases and scientific literature was conducted to provide accurate and verifiable information. This document details the findings of this search and provides context for the availability of data on this specific chemical entity.

Chemical Identification

A systematic search for "this compound" was performed across multiple chemical databases and scientific literature repositories. The objective was to ascertain the formal IUPAC (International Union of Pure and Applied Chemistry) name and the CAS (Chemical Abstracts Service) registry number for this specific molecule.

Search Methodology

The search strategy involved querying various forms of the chemical name, including structural variations, to ensure comprehensive coverage. Databases such as PubChem and chemical supplier catalogs were consulted.

Findings on IUPAC Name and CAS Number

Despite a thorough search, a definitive IUPAC name and a specific CAS number for the exact structure of "this compound" could not be located in the public domain resources accessed.

The search results did yield information on several structurally related phthalazinone derivatives, highlighting the diversity of this class of compounds. These include:

  • 4-amino-2-methyl-1-phthalazinone: This isomer, with the amino group at the 4-position, has a registered CAS number of 40227-55-2.

  • 2-(aminoalkyl)- and 2-(aminophenyl)-substituted phthalazinones: Various derivatives with amino-containing substituents on the nitrogen at the 2-position have been synthesized and characterized. For example, "2-(4-Aminophenyl)-4-methyl-2H-phthalazin-1-one" is registered under CAS number 101101-73-9.

  • 4-methylphthalazin-1(2H)-one: The parent structure without the 2-amino group is identified by CAS number 5004-48-8.

The absence of a specific entry for "this compound" suggests that it may be a novel or less-studied compound. Therefore, no verified quantitative data, experimental protocols, or established signaling pathways can be provided at this time.

Logical Relationship of Phthalazinone Nomenclature

To aid researchers in understanding the nomenclature of this chemical family, the following diagram illustrates the structural relationship between the requested compound and its identified, related structures.

G A Phthalazin-1(2H)-one Core B 4-Methylphthalazin-1(2H)-one CAS: 5004-48-8 A->B  Methylation at C4 C This compound (Requested Compound - No CAS Found) B->C  Amination at N2 D 4-Amino-2-methylphthalazin-1(2H)-one CAS: 40227-55-2 B->D  Amination at C4, Methylation at N2 E 2-(Substituted-amino)-4-methylphthalazin-1(2H)-ones (Various CAS Numbers) B->E  Substitution at N2

Caption: Structural relationships of phthalazinone derivatives.

Conclusion

The requested compound, "this compound," does not have a readily identifiable IUPAC name and CAS number in the public chemical literature and databases. This lack of fundamental identification precludes the compilation of a detailed technical guide on its properties, experimental protocols, and biological activities. Researchers interested in this specific molecule may need to undertake its synthesis and characterization as a novel compound. The information on related, identified phthalazinone derivatives can serve as a valuable reference for such endeavors.

Synthesis of 2-amino-4-methylphthalazin-1(2H)-one from 2-acylbenzoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-amino-4-methylphthalazin-1(2H)-one, starting from the readily available precursor, 2-acetylbenzoic acid. Phthalazinone derivatives are a significant class of N-heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines a two-step synthesis, beginning with the formation of a 4-methylphthalazin-1(2H)-one intermediate, followed by its N-amination. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the replication and further investigation of this synthetic route.

Synthetic Strategy Overview

The synthesis of this compound is proposed to proceed through a two-step sequence. The initial step involves the cyclocondensation of 2-acetylbenzoic acid with hydrazine hydrate to yield the intermediate, 4-methylphthalazin-1(2H)-one. The subsequent and final step is the electrophilic N-amination of this intermediate using hydroxylamine-O-sulfonic acid (HOSA) to introduce the amino group at the N-2 position of the phthalazinone ring.

Synthesis_Overview 2-Acetylbenzoic Acid 2-Acetylbenzoic Acid Step1 Step 1: Cyclocondensation 2-Acetylbenzoic Acid->Step1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Step1 4-Methylphthalazin-1(2H)-one 4-Methylphthalazin-1(2H)-one Step1->4-Methylphthalazin-1(2H)-one Step2 Step 2: N-Amination 4-Methylphthalazin-1(2H)-one->Step2 HOSA Hydroxylamine-O-sulfonic acid HOSA->Step2 This compound This compound Step2->this compound

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-methylphthalazin-1(2H)-one

The formation of the phthalazinone ring system is achieved through the reaction of a 2-acylbenzoic acid with hydrazine. In this specific synthesis, 2-acetylbenzoic acid is refluxed with hydrazine hydrate in an alcoholic solvent to produce 4-methylphthalazin-1(2H)-one. This reaction is a well-established method for the synthesis of 4-substituted phthalazinones and is reported to proceed in very good yields[1].

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4-methylphthalazin-1(2H)-one:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylbenzoic acid (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 4-methylphthalazin-1(2H)-one.

Quantitative Data
ParameterValueReference
Yield Very Good[1]
Melting Point Not Reported
Appearance Not Reported
¹H NMR Not Reported
¹³C NMR Not Reported
IR (cm⁻¹) Not Reported
MS (m/z) Not Reported

Note: While the synthesis is reported to be high-yielding, specific quantitative data for 4-methylphthalazin-1(2H)-one from this direct reaction was not available in the searched literature. The data presented here is qualitative based on general reports for similar syntheses.

Step 2: Synthesis of this compound

The introduction of the amino group at the N-2 position of the phthalazinone ring is a key step. Electrophilic amination using hydroxylamine-O-sulfonic acid (HOSA) is a promising method for the N-amination of various N-heterocycles. This reagent has been successfully employed for the amination of lactams and other heterocyclic systems[2][3]. The reaction typically proceeds in the presence of a base.

N_Amination_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Precursor 4-Methylphthalazin-1(2H)-one ReactionVessel Reaction at Controlled Temperature Precursor->ReactionVessel HOSA Hydroxylamine-O-sulfonic acid HOSA->ReactionVessel Base Base (e.g., KOH) Base->ReactionVessel Solvent Solvent (e.g., DMF) Solvent->ReactionVessel Quenching Quenching with Water ReactionVessel->Quenching After reaction completion Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification FinalProduct This compound Purification->FinalProduct Pure Product

Figure 2: General experimental workflow for the N-amination of 4-methylphthalazin-1(2H)-one.
Proposed Experimental Protocol

The following is a proposed protocol for the N-amination of 4-methylphthalazin-1(2H)-one based on general procedures for the amination of N-heterocycles with HOSA:

  • Reaction Setup: To a solution of 4-methylphthalazin-1(2H)-one (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium hydroxide, 1.2 equivalents) and stir the mixture at room temperature.

  • Addition of HOSA: Slowly add a solution of hydroxylamine-O-sulfonic acid (1.2 equivalents) in the same solvent to the reaction mixture. The temperature should be monitored and controlled, as the reaction may be exothermic.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Predicted Quantitative Data

As of the date of this document, specific experimental data for the synthesis and characterization of this compound could not be located in the surveyed literature. The following table presents predicted data based on the known properties of similar compounds.

ParameterPredicted Value
Yield Moderate to Good
Melting Point Solid, specific range undetermined
Appearance Likely a crystalline solid
¹H NMR (DMSO-d₆, δ) Aromatic protons (7.5-8.5 ppm), CH₃ singlet (around 2.5 ppm), NH₂ singlet (broad, variable)
¹³C NMR (DMSO-d₆, δ) Carbonyl carbon (~160 ppm), aromatic carbons (120-140 ppm), CH₃ carbon (~20 ppm)
IR (cm⁻¹) N-H stretching (3200-3400), C=O stretching (~1650), C=N stretching (~1600)
MS (m/z) [M+H]⁺ corresponding to C₉H₉N₃O

Potential Signaling Pathway Involvement

Phthalazinone derivatives have been reported to interact with a variety of biological targets. While the specific biological activity of this compound is not yet characterized, related compounds have shown inhibitory activity against enzymes such as phosphodiesterases (PDEs) and kinases. For instance, inhibition of PDE4 is a known mechanism for anti-inflammatory drugs. The diagram below illustrates a simplified, hypothetical signaling pathway where a phthalazinone derivative might act as a PDE inhibitor, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Signaling_Pathway Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes to Phthalazinone 2-Amino-4-methyl- phthalazin-1(2H)-one Phthalazinone->PDE Inhibits CellularResponse Cellular Response (e.g., anti-inflammatory) PKA->CellularResponse Leads to

Figure 3: Hypothetical signaling pathway involving PDE inhibition by a phthalazinone derivative.

Conclusion

This technical guide outlines a feasible and logical synthetic route to this compound from 2-acetylbenzoic acid. The two-step process, involving a well-established cyclocondensation followed by a promising N-amination reaction, provides a clear path for the synthesis of this novel compound. While detailed experimental data for the final product is not yet available, the provided protocols and general information serve as a strong foundation for researchers to explore this synthesis. The potential for phthalazinone derivatives to interact with key biological targets makes the synthesis and characterization of new analogues, such as this compound, a valuable endeavor in the field of drug discovery and development. Further experimental work is required to optimize the reaction conditions and fully characterize the final product and its biological activity.

References

Spectroscopic and Structural Elucidation of 2-Amino-4-methylphthalazin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-amino-4-methylphthalazin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published spectroscopic data for the exact title compound, this guide presents a detailed analysis of a structurally similar analog, 2-(2-Aminoethyl)-4-methylphthalazin-1(2H)-one . This document compiles and interprets its Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and representative Infrared (IR) spectroscopic data. Furthermore, it outlines detailed, generalized experimental protocols for these analytical techniques and employs data visualization to illustrate key experimental and conceptual workflows, serving as a vital resource for researchers engaged in the synthesis, characterization, and application of phthalazinone derivatives.

Introduction to Phthalazinone Derivatives

Phthalazin-1(2H)-one and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. This core structure is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including, but not limited to, anticancer, anti-inflammatory, and cardiovascular activities. The substituent at the 2-position and modifications on the phthalazinone ring system allow for the fine-tuning of their pharmacological profiles. The 4-methyl substituted phthalazinone core, in particular, serves as a foundational structure for the development of novel therapeutic agents. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of these compounds.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H NMR Spectroscopic Data of 2-(2-Aminoethyl)-4-methylphthalazin-1(2H)-one

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.33d, J = 7.6 Hz1HH8 (phthalazine)
7.75–7.70m3HH5, H6, H7 (phthalazine)
4.46t, J = 5.2 Hz2HH2' (ethyl)
4.13t, J = 5.2 Hz2HH1' (ethyl)
2.23s3HCH₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of 2-(2-Aminoethyl)-4-methylphthalazin-1(2H)-one

Chemical Shift (δ) ppmAssignment
168.2C=O (isoindolinone)
159.6C1 (phthalazine)
143.7C4 (phthalazine)
133.8Aromatic C
132.9Aromatic C
132.1Aromatic C
131.3Aromatic C
129.7Aromatic C
127.5Aromatic C
127.0C8 (phthalazine)
124.8Aromatic C
123.1Aromatic C
48.6C2' (ethyl)
36.8C1' (ethyl)
18.4CH₃

Solvent: CDCl₃

Note: The data presented is for the N-protected intermediate 2-(2-(4-Methyl-1-oxophthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione, as detailed in the source literature. The signals for the phthalazinone core and the methyl group are expected to be comparable in the free aminoethyl derivative.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of 2-(2-Aminoethyl)-4-methylphthalazin-1(2H)-one

IonCalculated m/zFound m/z
[M+H]⁺334.11862334.11899

Ionization Mode: Electrospray Ionization (ESI)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. While a spectrum for the specific target compound is unavailable, a representative spectrum of a similar phthalazinone derivative would exhibit characteristic absorption bands.

Table 4: Representative Infrared (IR) Absorption Bands for Phthalazinone Derivatives

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Medium-Strong, BroadN-H stretch (of the amino group and/or the phthalazinone ring)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (of the methyl group)
1680-1640StrongC=O stretch (amide carbonyl of the phthalazinone ring)
1620-1580Medium-StrongC=N stretch and aromatic C=C stretch
1500-1400MediumAromatic C=C stretch

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic techniques discussed. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample properties.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (HRMS-ESI)

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion: The sample solution is introduced into the ion source via direct infusion or through an HPLC system.

  • Mass Range: Typically scanned from m/z 100 to 1000.

  • Calibration: The instrument is calibrated using a known standard to ensure high mass accuracy.

FT-IR Spectroscopy

Sample Preparation (ATR):

  • Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Visualization of Workflows and Pathways

Graphical representations of experimental workflows and hypothetical biological pathways can aid in the understanding and planning of research.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start Starting Materials synthesis Chemical Synthesis of This compound start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir structure Structural Elucidation nmr->structure ms->structure ir->structure final_product Characterized Compound structure->final_product

Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

Signaling_Pathway cluster_pathway Intracellular Signaling Cascade extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., VEGFR2) extracellular_signal->receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation, Angiogenesis) transcription_factor->cellular_response Promotes phthalazinone 2-Amino-4-methyl- phthalazin-1(2H)-one phthalazinone->receptor Inhibits

Caption: Hypothetical signaling pathway inhibited by a phthalazinone derivative.

Conclusion

This technical guide provides a foundational set of spectroscopic data and analytical protocols relevant to the study of this compound and its analogs. By presenting detailed information for a closely related compound, this document serves as a practical resource for researchers in the field of medicinal chemistry. The standardized protocols and visual workflows are designed to facilitate the synthesis, characterization, and further investigation of this important class of heterocyclic compounds, ultimately aiding in the development of novel therapeutic agents. Researchers are encouraged to use this guide as a starting point and to perform their own detailed analyses for any newly synthesized compounds.

Phthalazinone Compounds: A Technical Guide to Key Therapeutic Targets in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological macromolecules. This has led to the development of numerous phthalazinone-based compounds with a wide spectrum of pharmacological activities, several of which have entered clinical trials or have been approved for therapeutic use. This technical guide provides an in-depth overview of the core therapeutic targets of phthalazinone compounds, presenting key quantitative data, detailed experimental methodologies for target evaluation, and visual representations of the associated signaling pathways.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Phthalazinone-based PARP inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. The synthetic lethality induced by PARP inhibition in these cancers has led to the approval of drugs like Olaparib.

Quantitative Data: PARP Inhibition by Phthalazinone Derivatives
CompoundTargetIC50Cell LineReference
Olaparib (AZD-2281)PARP15 nM-[1]
Olaparib (AZD-2281)PARP21 nM-[1]
Compound 23PARP17.532 µMCapan-1[1]
YCH1899PARP (Olaparib-resistant)0.89 nMDLD-1 BRCA2-/- 53BP1-/-[2]
YCH1899PARP (Talazoparib-resistant)1.13 nMDLD-1 BRCA2-/- 53BP1-/-[2]
Signaling Pathway: PARP Inhibition

The inhibition of PARP1 by phthalazinone compounds prevents the repair of DNA single-strand breaks (SSBs). In cells with deficient homologous recombination, these unrepaired SSBs lead to the accumulation of double-strand breaks (DSBs) during replication, ultimately resulting in cell death.

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP-mediated Repair cluster_Inhibition Phthalazinone Inhibition cluster_Cell_Fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes DSB_Formation Double-Strand Break (DSB) PARP1->DSB_Formation unrepaired SSBs lead to Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins facilitates SSB_Repair SSB Repair Repair_Proteins->SSB_Repair leads to Phthalazinone Phthalazinone Inhibitor (e.g., Olaparib) Phthalazinone->PARP1 inhibits Apoptosis Apoptosis DSB_Formation->Apoptosis induces

Caption: PARP Inhibition by Phthalazinone Compounds.

Experimental Protocol: In Vitro PARP1 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of phthalazinone compounds against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (H1) as a substrate

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Phthalazinone compound dilutions

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Stop buffer (e.g., 20% phosphoric acid)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection reagent (e.g., Streptavidin-HRP and a suitable substrate like TMB)

Procedure:

  • Coat a 96-well streptavidin plate with histones and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Add the phthalazinone compound at various concentrations to the wells.

  • Add recombinant PARP1 enzyme to the wells.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding the stop buffer.

  • Wash the plate three times with wash buffer.

  • Add Streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the HRP substrate and measure the absorbance at the appropriate wavelength.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Phthalazinone derivatives, such as Vatalanib, have been developed as potent VEGFR-2 inhibitors.

Quantitative Data: VEGFR-2 Inhibition by Phthalazinone Derivatives
CompoundTargetIC50Cell LineReference
Vatalanib (PTK787)VEGFR-220 nM-[3]
AAC789VEGFR-220 nM-[3]
IM-023911VEGFR-248 nM-[3]
Compound 2gVEGFR-20.148 µM-[3]
Compound 4aVEGFR-20.196 µM-[3]
Compound 7fVEGFR-20.08 µM-[4]
Compound 7cVEGFR-21.36 µMHCT-116[5]
Compound 8bVEGFR-22.34 µMHCT-116[5]
Signaling Pathway: VEGFR-2 Inhibition

Phthalazinone compounds typically act as ATP-competitive inhibitors of the VEGFR-2 kinase domain, blocking the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.

VEGFR2_Inhibition cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space cluster_Inhibitor VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 dimerizes & autophosphorylates PLCg PLCγ P_VEGFR2->PLCg activates PI3K PI3K P_VEGFR2->PI3K activates RAS RAS P_VEGFR2->RAS activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis leads to AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Angiogenesis leads to MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis leads to Phthalazinone Phthalazinone Inhibitor (e.g., Vatalanib) Phthalazinone->VEGFR2 inhibits (ATP-competitive)

Caption: VEGFR-2 Signaling Inhibition by Phthalazinones.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a common method for assessing the inhibitory effect of phthalazinone compounds on VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 as a substrate

  • ATP

  • Phthalazinone compound dilutions

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • White, opaque 96-well plates

Procedure:

  • Add the phthalazinone compound at various concentrations to the wells of a 96-well plate.

  • Add the VEGFR-2 enzyme and the substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of inhibition (calculated from the luminescence signal) against the logarithm of the compound concentration.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it an attractive therapeutic target. Certain phthalazinone derivatives have shown potent inhibitory activity against EGFR.

Quantitative Data: EGFR Inhibition by Phthalazinone Derivatives
CompoundTargetIC50Cell LineReference
Compound 12dEGFR21.4 nM-[6]
Compound 11dEGFR79.6 nM-[6]
Compound 12cEGFR65.4 nM-[6]
Compound 4bEGFR77.03 nMHCT-116[7]
Compound 4cEGFR94.9 nMHCT-116[7]
Signaling Pathway: EGFR Inhibition

Similar to VEGFR-2 inhibition, phthalazinone-based EGFR inhibitors typically compete with ATP for binding to the kinase domain of the receptor. This prevents receptor autophosphorylation and the activation of downstream pro-survival and proliferative signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.

EGFR_Inhibition cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space cluster_Inhibitor EGF EGF EGFR EGFR EGF->EGFR binds P_EGFR p-EGFR EGFR->P_EGFR dimerizes & autophosphorylates Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS recruits PI3K PI3K P_EGFR->PI3K activates RAS RAS Grb2_SOS->RAS activates AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation_Survival Proliferation & Survival AKT->Proliferation_Survival promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival promotes Phthalazinone Phthalazinone Inhibitor Phthalazinone->EGFR inhibits (ATP-competitive)

Caption: EGFR Signaling Inhibition by Phthalazinones.

Experimental Protocol: In Vitro EGFR Kinase Assay

A protocol similar to the VEGFR-2 kinase assay can be employed, substituting the specific reagents for EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • A suitable peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)

  • ATP

  • Phthalazinone compound dilutions

  • Kinase buffer

  • A detection system to measure kinase activity (e.g., ADP-Glo™)

  • White, opaque 96-well plates

Procedure:

  • Add the phthalazinone compound at various concentrations to the wells of a 96-well plate.

  • Add the EGFR enzyme and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time.

  • Stop the reaction and measure the amount of ADP produced using a suitable detection kit.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Phthalazinone-based compounds have been identified as potent and selective inhibitors of Aurora kinases.

Quantitative Data: Aurora Kinase Inhibition by Phthalazinone Derivatives
CompoundTargetIC50Reference
Phthalazinone pyrazoleAurora-A0.031 µM[8]
Phthalazinone pyrazoleAurora-A31 nM[9]
Signaling Pathway: Aurora Kinase Inhibition

Phthalazinone inhibitors of Aurora kinases disrupt the normal progression of mitosis. For instance, inhibition of Aurora A can lead to defects in centrosome separation and spindle assembly, while inhibition of Aurora B can interfere with chromosome segregation and cytokinesis. These mitotic disruptions ultimately trigger apoptosis in cancer cells.

Aurora_Kinase_Inhibition cluster_Cell_Cycle Cell Cycle Progression cluster_Aurora_Kinases Aurora Kinase Activity cluster_Inhibition Phthalazinone Inhibition cluster_Cell_Fate Cell Fate G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_A Aurora A Centrosome_Spindle Centrosome Separation & Spindle Assembly Aurora_A->Centrosome_Spindle regulates Mitotic_Arrest Mitotic Arrest Aurora_A->Mitotic_Arrest inhibition leads to Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation regulates Aurora_B->Mitotic_Arrest inhibition leads to Centrosome_Spindle->Mitosis required for Chromosome_Segregation->Mitosis required for Phthalazinone Phthalazinone Inhibitor Phthalazinone->Aurora_A inhibits Phthalazinone->Aurora_B inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis induces

Caption: Aurora Kinase Inhibition by Phthalazinones.

Experimental Protocol: In Vitro Aurora Kinase Assay

A generic in vitro kinase assay protocol, similar to those for VEGFR-2 and EGFR, can be adapted for Aurora kinases.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • A suitable substrate (e.g., Kemptide for Aurora A, Histone H3 for Aurora B)

  • ATP

  • Phthalazinone compound dilutions

  • Kinase buffer

  • A detection system to measure kinase activity

  • 96-well plates

Procedure:

  • Add the phthalazinone compound at various concentrations to the wells.

  • Add the Aurora kinase and its specific substrate to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period.

  • Terminate the reaction and quantify the kinase activity using a suitable detection method.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is aberrantly reactivated in several types of cancer, promoting tumor growth and survival. Phthalazinone derivatives have been developed as potent inhibitors of this pathway.

Quantitative Data: Hedgehog Pathway Inhibition by Phthalazinone Derivatives
CompoundTargetIC50Reference
Compound 23bGli-luciferase assay0.17 nM[10]
Signaling Pathway: Hedgehog Inhibition

In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Phthalazinone-based inhibitors of the Hh pathway can act at different points, but many target SMO. By inhibiting SMO, they prevent the activation of the Gli family of transcription factors, which are responsible for the expression of Hh target genes involved in cell proliferation and survival.

Hedgehog_Inhibition cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space cluster_Inhibitor Hedgehog Hedgehog Ligand (Hh) PTCH1 PTCH1 Hedgehog->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli disrupts Gli_active Active Gli SUFU_Gli->Gli_active releases Nucleus Nucleus Gli_active->Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation promotes Phthalazinone Phthalazinone Inhibitor Phthalazinone->SMO inhibits

Caption: Hedgehog Signaling Inhibition by Phthalazinones.

Experimental Protocol: Hedgehog Pathway Luciferase Reporter Assay

This assay is commonly used to screen for inhibitors of the Hedgehog signaling pathway.

Materials:

  • A cell line stably expressing a Gli-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells)

  • Conditioned medium from cells expressing Sonic Hedgehog (Shh) or a purified Shh ligand

  • Phthalazinone compound dilutions

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • White, opaque 96-well plates

Procedure:

  • Seed the reporter cell line in a 96-well plate and allow the cells to adhere.

  • Treat the cells with the phthalazinone compound at various concentrations.

  • Stimulate the Hedgehog pathway by adding Shh-conditioned medium or purified Shh ligand.

  • Incubate the plate for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • The reduction in luciferase activity in the presence of the compound indicates inhibition of the Hedgehog pathway.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

DNA Topoisomerase II Inhibition

DNA topoisomerase II (Topo II) is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. It is a well-established target for cancer chemotherapy. Some phthalazinone derivatives have been shown to inhibit Topo II activity.

Quantitative Data: DNA Topoisomerase II Inhibition by Phthalazinone Derivatives
CompoundTargetIC50Reference
Compound 9dTopo II7.02 µM[3]
Compound 8bTopo II8.91 µM[3]
Compound 14aTopo II7.64 µM[3]
Mechanism of Action: DNA Topoisomerase II Inhibition

Phthalazinone-based Topo II inhibitors can act as "poisons," stabilizing the covalent complex between the enzyme and DNA. This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptosis.

TopoII_Inhibition cluster_DNA_Topology DNA Topology Regulation cluster_Inhibition Phthalazinone Inhibition cluster_Cell_Fate Cell Fate Supercoiled_DNA Supercoiled DNA Topo_II Topoisomerase II Supercoiled_DNA->Topo_II binds to Cleavable_Complex Cleavable Complex (Topo II-DNA) Topo_II->Cleavable_Complex forms Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA resolves to DSB_Accumulation DSB Accumulation Cleavable_Complex->DSB_Accumulation leads to Phthalazinone Phthalazinone Inhibitor Phthalazinone->Cleavable_Complex stabilizes Apoptosis Apoptosis DSB_Accumulation->Apoptosis induces

Caption: DNA Topoisomerase II Inhibition by Phthalazinones.

Experimental Protocol: DNA Topoisomerase II Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topo II.

Materials:

  • Human DNA Topoisomerase II

  • Supercoiled plasmid DNA (e.g., pBR322)

  • ATP

  • Phthalazinone compound dilutions

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 0.5 mM EDTA)

  • Stop solution/loading dye (containing SDS and a tracking dye)

  • Agarose gel

  • Gel electrophoresis apparatus and power supply

  • DNA staining agent (e.g., ethidium bromide) and imaging system

Procedure:

  • Set up reactions containing the assay buffer, supercoiled DNA, and the phthalazinone compound at various concentrations.

  • Add Topo II enzyme to each reaction mixture.

  • Initiate the reaction by adding ATP.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reactions by adding the stop solution/loading dye.

  • Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Inhibition of Topo II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

  • Quantify the band intensities to determine the IC50 value of the compound.

This guide provides a foundational understanding of the key therapeutic targets of phthalazinone compounds. The versatility of this scaffold continues to be explored, with ongoing research likely to uncover new targets and lead to the development of novel therapeutics for a range of diseases.

References

The Enigmatic Profile of 2-amino-4-methylphthalazin-1(2H)-one in PARP Inhibition: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into phthalazinone-based derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), specific data on the mechanism of action for 2-amino-4-methylphthalazin-1(2H)-one remains conspicuously absent from the public domain. While the phthalazinone core is a well-established pharmacophore in the design of numerous PARP inhibitors, including the clinically approved drug Olaparib, detailed enzymatic assays, binding studies, and cellular characterization for this particular compound have not been reported in peer-reviewed literature or patents.

This technical overview aims to provide context on the broader class of phthalazinone-based PARP inhibitors and to highlight the current information gap regarding this compound.

The Phthalazinone Scaffold: A Cornerstone of PARP Inhibition

The phthalazinone moiety is a privileged scaffold in the development of PARP inhibitors. Its rigid, bicyclic structure provides a key interaction point within the nicotinamide-binding pocket of the PARP enzyme. This interaction is crucial for competitive inhibition, preventing the enzyme from utilizing its natural substrate, NAD+, and thereby disrupting its role in DNA single-strand break repair.

Numerous studies have explored the synthesis and evaluation of various phthalazinone derivatives, demonstrating that modifications to this core structure can significantly impact potency and selectivity for different PARP family members. These studies, however, do not specifically detail the synthesis or biological activity of this compound.

General Mechanism of Action for Phthalazinone-Based PARP Inhibitors

The established mechanism of action for phthalazinone-containing PARP inhibitors involves their function as NAD+ mimetics. They occupy the nicotinamide binding site of the PARP enzyme, primarily PARP-1 and PARP-2, through a series of hydrogen bonds and π-stacking interactions. This competitive inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of other DNA repair proteins to the site of DNA damage.

The therapeutic efficacy of PARP inhibitors, particularly in cancers with BRCA1/2 mutations, is rooted in the concept of synthetic lethality. In these cancer cells, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is already compromised. By inhibiting the PARP-mediated base excision repair (BER) pathway, single-strand breaks accumulate and, upon replication, are converted into double-strand breaks. The cell's inability to repair these double-strand breaks through the defective HR pathway leads to genomic instability and ultimately, cell death.

A generalized signaling pathway illustrating the role of PARP in DNA repair and its inhibition is presented below.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse leads to PAR PAR Polymer Synthesis PARP->PAR synthesizes PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair mediates PARP_Inhibitor Phthalazinone Inhibitor (e.g., this compound) PARP_Inhibitor->PARP inhibits DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Figure 1: Generalized mechanism of PARP inhibition by phthalazinone derivatives.

The Quest for Specific Data on this compound

Despite a thorough review of scientific databases and patent literature, no specific quantitative data (e.g., IC50, Ki, or EC50 values), detailed experimental protocols, or specific binding mode analyses for this compound as a PARP inhibitor could be located. The absence of such information prevents the creation of a detailed technical guide as requested.

The following is a conceptual workflow that would typically be employed to characterize a novel PARP inhibitor.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Characterization Synthesis Compound Synthesis (this compound) Enzymatic_Assay PARP Enzymatic Assay (e.g., ELISA-based) Synthesis->Enzymatic_Assay Binding_Assay Binding Affinity Assay (e.g., SPR, ITC) Synthesis->Binding_Assay Crystallography X-ray Crystallography (PARP-Inhibitor Complex) Synthesis->Crystallography IC50_Determination IC50 Determination Enzymatic_Assay->IC50_Determination Cell_Based_Assay Cellular PARP Inhibition Assay (e.g., Immunofluorescence) IC50_Determination->Cell_Based_Assay Ki_Determination Ki Determination Binding_Assay->Ki_Determination Binding_Mode Binding Mode Analysis Crystallography->Binding_Mode EC50_Determination EC50 Determination Cell_Based_Assay->EC50_Determination Cell_Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) EC50_Determination->Cell_Viability_Assay HR_Deficient_Cells HR-Deficient vs. HR-Proficient Cell Lines Cell_Viability_Assay->HR_Deficient_Cells Synthetic_Lethality Assessment of Synthetic Lethality HR_Deficient_Cells->Synthetic_Lethality

Figure 2: Conceptual experimental workflow for characterizing a novel PARP inhibitor.

Conclusion

While the phthalazinone scaffold is of significant interest in the field of PARP inhibition, the specific derivative, this compound, is not characterized in the currently available scientific literature. Researchers and drug development professionals interested in this particular molecule would need to undertake a full suite of in vitro and cellular assays to determine its potential as a PARP inhibitor. The broader understanding of phthalazinone-based inhibitors provides a strong rationale for such an investigation, but at present, a detailed technical guide on its mechanism of action cannot be compiled. Future research is required to elucidate the specific properties of this compound.

The Ascendant Phthalazinone Scaffold: A Comprehensive Review for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phthalazinone core, a nitrogen-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This bicyclic system is a key pharmacophore in numerous biologically active compounds, demonstrating a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and cardiovascular effects. This technical guide provides a comprehensive review of phthalazinone derivatives, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action, with a particular emphasis on their role as enzyme inhibitors.

Core Synthetic Strategies

The synthesis of the phthalazinone scaffold is well-established, with several efficient methods available to medicinal chemists. The most common approaches involve the condensation of a 2-acylbenzoic acid derivative with hydrazine or a substituted hydrazine.[1][2] This versatile reaction allows for the introduction of diversity at the N2 position of the phthalazinone ring. Further functionalization at the C4 position can be achieved through various synthetic transformations, enabling the exploration of a wide range of chemical space.

A general workflow for the synthesis of 4-substituted-2H-phthalazin-1-ones is depicted below:

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_modification Further Modification (Optional) cluster_final Final Product 2-Acylbenzoic_Acid 2-Acylbenzoic Acid Cyclocondensation Cyclocondensation 2-Acylbenzoic_Acid->Cyclocondensation Hydrazine_Derivative Hydrazine Derivative (R2-NHNH2) Hydrazine_Derivative->Cyclocondensation Phthalazinone_Core Phthalazinone Core (N2-substituted) Cyclocondensation->Phthalazinone_Core C4_Modification C4-Position Modification Phthalazinone_Core->C4_Modification Final_Derivative 4-Substituted Phthalazinone Derivative Phthalazinone_Core->Final_Derivative No C4 Modification C4_Modification->Final_Derivative

Caption: General synthetic workflow for phthalazinone derivatives.

Phthalazinone Derivatives as Anticancer Agents

The anticancer activity of phthalazinone derivatives is one of the most extensively studied areas. These compounds have been shown to target various key players in cancer progression, most notably poly(ADP-ribose) polymerase (PARP) and vascular endothelial growth factor receptor 2 (VEGFR-2).

PARP Inhibition and DNA Damage Repair

PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality. Phthalazinone-based PARP inhibitors, such as the FDA-approved drug olaparib, have revolutionized the treatment of certain cancers.

The mechanism of PARP-1 in DNA repair and the effect of its inhibition are illustrated in the following signaling pathway diagram:

G cluster_pathway PARP1 Signaling in DNA Repair DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Phthalazinone_Inhibitor Phthalazinone PARP Inhibitor Inhibition Inhibition Phthalazinone_Inhibitor->Inhibition Inhibition->PARP1_Activation Accumulated_Damage Accumulated DNA Damage Inhibition->Accumulated_Damage Apoptosis Apoptosis Accumulated_Damage->Apoptosis

Caption: PARP1 signaling pathway and inhibition by phthalazinones.

Quantitative Data: Anticancer Activity of Phthalazinone Derivatives (PARP Inhibitors)

CompoundTargetCell LineIC50 (nM)Reference
OlaparibPARP-1-1[3]
Compound 2gVEGFR-2MCF-7150[4]
Compound 4aVEGFR-2Hep G290[4]
Compound 11cPARP-1A54997[5]
B16PARP-1-7.8[6]
VEGFR-2 Inhibition and Anti-Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. The overexpression of VEGFR-2 is a hallmark of many solid tumors, as it promotes tumor growth and metastasis. Phthalazinone derivatives have been developed as potent inhibitors of VEGFR-2 kinase activity, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[4]

The VEGFR-2 signaling cascade and its inhibition by phthalazinone derivatives are outlined below:

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Phthalazinone_Inhibitor Phthalazinone VEGFR-2 Inhibitor Inhibition Inhibition Phthalazinone_Inhibitor->Inhibition Inhibition->Dimerization

Caption: VEGFR-2 signaling pathway and its inhibition.

Phthalazinone Derivatives as Anti-inflammatory Agents

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phthalazinone derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.[7] These enzymes are critical mediators of the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.

Quantitative Data: Anti-inflammatory Activity of Phthalazinone Derivatives

CompoundAssay% Inhibition of Paw Edema (5h)Reference
2bCarrageenan-induced rat paw edema58.3[7]
2iCarrageenan-induced rat paw edema62.5[7]
Etoricoxib (Standard)Carrageenan-induced rat paw edema66.7[7]

Phthalazinone Derivatives in Cardiovascular Diseases

The phthalazinone scaffold is also present in compounds with significant cardiovascular effects. Certain derivatives have been shown to possess vasodilator and antihypertensive activities.[8][9] The mechanism of action for some of these compounds involves the modulation of α-adrenoceptors.[10]

Quantitative Data: Cardiovascular Activity of Phthalazinone Derivatives

CompoundActivityIC50 (µM)Reference
7jα-adrenoceptor antagonism0.08[10]
Prazosin (Standard)α-adrenoceptor antagonism0.05[10]

Experimental Protocols

General Procedure for the Synthesis of 4-Aryl-2H-phthalazin-1-ones

To a solution of the appropriate 2-aroylbenzoic acid (1 mmol) in ethanol (20 mL), hydrazine hydrate (2 mmol) is added. The reaction mixture is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the desired 4-aryl-2H-phthalazin-1-one. The product is then purified by recrystallization from a suitable solvent.[7]

In Vitro PARP-1 Inhibition Assay

The inhibitory activity of phthalazinone derivatives against PARP-1 can be determined using a commercially available PARP assay kit. The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. Briefly, recombinant human PARP-1 enzyme is incubated with a reaction mixture containing biotinylated NAD+, activated DNA, and histone proteins in the presence of varying concentrations of the test compound. The reaction is stopped, and the biotinylated histones are captured on a streptavidin-coated plate. The amount of incorporated biotin is then quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate. The IC50 values are calculated from the dose-response curves.[11][12]

In Vitro VEGFR-2 Kinase Assay

The VEGFR-2 kinase activity can be measured using a kinase assay kit. The assay typically involves the incubation of recombinant human VEGFR-2 kinase with a specific peptide substrate and ATP in a kinase reaction buffer. The test compounds are added at various concentrations to determine their inhibitory effect. The amount of phosphorylated substrate is then quantified, often using a specific antibody that recognizes the phosphorylated peptide, followed by a detection method such as fluorescence or luminescence. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[13][14]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

The in vivo anti-inflammatory activity of phthalazinone derivatives can be assessed using the carrageenan-induced rat paw edema model. Male Wistar rats are injected with a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation. The test compounds or a standard drug (e.g., etoricoxib) are administered orally 1 hour before the carrageenan injection. The paw volume is measured at different time intervals (e.g., 1, 3, and 5 hours) after carrageenan administration using a plethysmometer. The percentage of inhibition of edema is calculated for each group relative to the control group.[7]

Conclusion

Phthalazinone derivatives represent a privileged scaffold in medicinal chemistry, with a remarkable range of biological activities. Their synthetic accessibility and the potential for diverse functionalization make them attractive candidates for drug discovery programs. The success of olaparib has firmly established the therapeutic potential of this class of compounds, particularly in the field of oncology. Further exploration of the phthalazinone scaffold is likely to yield novel drug candidates for the treatment of a wide array of diseases, from cancer and inflammation to cardiovascular disorders. This guide provides a solid foundation for researchers and drug development professionals to navigate the rich and promising field of phthalazinone medicinal chemistry.

References

The Multifaceted Biological Activities of Substituted Phthalazinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalazinone scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, and enzyme-inhibiting properties of substituted phthalazinones, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Anticancer Activities of Substituted Phthalazinones

Substituted phthalazinones have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation, survival, and angiogenesis. Their activity has been demonstrated against a range of cancer cell lines, including colon, breast, and renal cancer.[1][2]

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a crucial enzyme in the repair of single-strand DNA breaks.[3] Inhibition of PARP, particularly in cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations, leads to synthetic lethality and cancer cell death.[3][4] Phthalazinone derivatives have been extensively investigated as PARP inhibitors.[4][5][6] Notably, Olaparib, a phthalazinone-based drug, is an approved PARP inhibitor for the treatment of certain types of ovarian, breast, prostate, and pancreatic cancers.[2][4] The phthalazinone core plays a critical role in binding to the PARP-1 active site.[2]

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Several phthalazinone derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[7][8] By blocking the ATP binding site of VEGFR-2, these compounds can effectively suppress tumor-induced angiogenesis.[8]

Table 1: Anticancer Activity of Representative Substituted Phthalazinones

Compound IDTargetCancer Cell LineIC50 (µM)Reference
OlaparibPARP-1MDA-MB-436 (Breast)0.08[3]
DLC-1-6PARP-1MDA-MB-436 (Breast)<0.0002[3]
B16PARP-1Capan-1 (Pancreatic)0.0078[9]
Compound 2gVEGFR-2MCF-7 (Breast)0.15[8]
Compound 4aVEGFR-2Hep G2 (Liver)0.09[8]
Compound 12bVEGFR-2HCT-116 (Colon)0.32[10]
Compound 12dEGFRMDA-MB-231 (Breast)0.57[11]

Anti-inflammatory Activities of Substituted Phthalazinones

Inflammation is a complex biological response implicated in numerous diseases. Substituted phthalazinones have demonstrated potent anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade.[1]

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[1] Phthalazinone derivatives have been identified as inhibitors of COX-2, suggesting their potential as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[1]

LOX-5 Inhibition

5-Lipoxygenase (LOX-5) is another important enzyme in the inflammatory pathway, responsible for the production of leukotrienes. Some phthalazinone derivatives have shown inhibitory activity against LOX-5, indicating a dual-inhibition mechanism that could lead to broader anti-inflammatory effects.[1]

Table 2: Anti-inflammatory Activity of Representative Substituted Phthalazinones

Compound IDAssayModelInhibition (%)Reference
Compound 2bCarrageenan-induced paw edemaRatSignificant (comparable to etoricoxib)[1]
Compound 2iCarrageenan-induced paw edemaRatSignificant (comparable to etoricoxib)[1]

Experimental Protocols

Synthesis of a Representative Substituted Phthalazinone: 4-(4-Methylphenyl)-2H-phthalazin-1-one

Materials:

  • 2-(4-Methylbenzoyl)benzoic acid

  • Ethanol

  • Sulfuric acid

  • Hydrazine hydrate (98%)

Procedure:

  • Esterification: A solution of 2-(4-methylbenzoyl)benzoic acid (0.1 mol) in ethanol (25 ml) is treated with a few drops of concentrated sulfuric acid. The mixture is refluxed to form ethyl 2-(4-methylbenzoyl)benzoate.

  • Cyclization: The resulting ester is then refluxed with hydrazine hydrate (5 ml, 98%) in absolute ethanol (50 ml) for 2 hours.

  • Isolation: Upon cooling, the solid product, 4-(4-methylphenyl)phthalazin-1-ol, precipitates. The solid is filtered, dried, and can be further purified by recrystallization.[4]

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the substituted phthalazinone derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µl of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The anti-inflammatory activity of a compound is assessed by its ability to reduce this edema.

Procedure:

  • Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., etoricoxib), and test groups receiving different doses of the substituted phthalazinone derivatives.

  • Compound Administration: Administer the test compounds and the standard drug (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 3, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group.[1]

In Vitro PARP-1 Enzyme Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1. The assay typically involves the incorporation of labeled NAD+ into a substrate by PARP-1, and the inhibition is quantified by the reduction in the signal.

Procedure:

  • Reaction Setup: In a 96-well plate, add the PARP-1 enzyme, a histone substrate, and the test compound at various concentrations in a reaction buffer.

  • Initiation of Reaction: Initiate the reaction by adding biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent, such as streptavidin-horseradish peroxidase (HRP), which binds to the biotinylated PAR chains.

  • Signal Measurement: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition and determine the IC50 value.

In Vitro VEGFR-2 Kinase Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate.

Procedure:

  • Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of ATP remaining (e.g., using a luciferase-based assay where light output is inversely proportional to kinase activity).

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 inhibition and determine the IC50 value.

In Vitro COX-2 Inhibition Assay (Fluorometric)

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts a substrate to a fluorescent product, and the inhibition of this reaction by a test compound is monitored.

Procedure:

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a probe (e.g., Amplex™ Red), and arachidonic acid (substrate).

  • Reaction Setup: In a 96-well plate, add the COX-2 enzyme and the test compound at various concentrations in an assay buffer.

  • Incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: Add the probe and then initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at an excitation of ~535 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the rate of reaction and the percentage of COX-2 inhibition to determine the IC50 value.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow relevant to the biological activities of substituted phthalazinones.

PARP1_Signaling_Pathway cluster_DNA_Damage DNA Damage Response DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 senses PARylation PAR Chain Synthesis (Auto-modification & Histone PARylation) PARP1->PARylation catalyzes Chromatin_Decondensation Chromatin Decondensation PARylation->Chromatin_Decondensation leads to Repair_Protein_Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PARylation->Repair_Protein_Recruitment recruits DNA_Repair Base Excision Repair (BER) Chromatin_Decondensation->DNA_Repair Repair_Protein_Recruitment->DNA_Repair facilitates

Caption: PARP1 Signaling Pathway in DNA Repair.

VEGFR2_Signaling_Pathway cluster_Angiogenesis VEGFR-2 Mediated Angiogenesis VEGF VEGF-A VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 binds to PLCg PLCγ Activation VEGFR2->PLCg PI3K PI3K/Akt Pathway VEGFR2->PI3K RAS_MAPK Ras/Raf/MEK/ERK Pathway VEGFR2->RAS_MAPK Migration Cell Migration PLCg->Migration Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation COX2_Inflammation_Pathway cluster_Inflammation COX-2 Pathway in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Cell_Membrane->PLA2 acts on Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins produces Inflammation_Response Pain & Inflammation Prostaglandins->Inflammation_Response mediates Experimental_Workflow cluster_Workflow General Workflow for Biological Evaluation Synthesis Synthesis of Substituted Phthalazinones Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Screening (e.g., Enzyme Inhibition, MTT Assay) Characterization->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Lead_Identification->In_Vivo_Studies SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies In_Vivo_Studies->SAR_Studies

References

Technical Guide: Solubility and Stability of 2-amino-4-methylphthalazin-1(2H)-one (Molidustat)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-amino-4-methylphthalazin-1(2H)-one, also known as Molidustat. The information is compiled from various sources to assist researchers and drug development professionals in their work with this compound.

Introduction

Molidustat is a potent, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) that stimulates the production of endogenous erythropoietin. Its chemical structure is C13H14N8O2, with a molecular weight of 314.3 g/mol . Understanding the solubility and stability of Molidustat is critical for its formulation, analytical method development, and ensuring its therapeutic efficacy and safety.

Solubility Profile

The solubility of a drug substance is a key determinant of its oral bioavailability and dissolution characteristics. The following tables summarize the known solubility data for Molidustat in various solvents.

Aqueous Solubility

There are conflicting reports regarding the aqueous solubility of Molidustat. One source indicates it is insoluble in water, while another provides a quantitative value. This discrepancy may be due to different experimental conditions, such as the solid-state form of the compound used.

Table 1: Aqueous Solubility of Molidustat

SolventSolubilityTemperaturepHSource(s)
WaterInsolubleNot SpecifiedNot Specified[1][2]
Water140 mg/LNot SpecifiedNot Specified[3]
Organic Solvent Solubility

Molidustat exhibits solubility in various organic solvents, which is crucial for analytical and formulation development.

Table 2: Organic Solvent Solubility of Molidustat

SolventSolubilityTemperatureSource(s)
Dimethyl Sulfoxide (DMSO)10 mg/mLNot Specified[1]
Dimethylformamide (DMF)≥5.68 mg/mLNot Specified[2]
MethanolSlightly solubleNot Specified[4]
EthanolInsoluble/Slightly solubleNot Specified[1][2][4]

Note: The term "slightly soluble" is a qualitative description and lacks specific quantitative value. Further studies are required to determine the exact solubility in these solvents.

Stability Profile

The stability of a drug substance is essential for determining its shelf-life, storage conditions, and potential degradation pathways.

Solid-State Stability

The solid form of Molidustat is reported to be stable over a significant period under appropriate storage conditions.

Table 3: Solid-State Stability of Molidustat

FormStorage ConditionDurationStabilitySource(s)
Powder-20°C≥ 4 yearsStable
Solution Stability

Information on the stability of Molidustat in solution is limited. A veterinary oral suspension of Molidustat has been shown to be stable for at least 28 days after opening when stored at temperatures up to 30°C.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating solubility and stability studies. The following sections outline standardized methodologies.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess solid Molidustat to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C, 37°C) prep2->equil1 equil2 Incubate for a defined period (e.g., 24-72h) equil1->equil2 sep1 Centrifuge the suspension equil2->sep1 sep2 Filter supernatant through a 0.45 µm filter sep1->sep2 ana1 Dilute the filtrate sep2->ana1 ana2 Quantify concentration using a validated HPLC method ana1->ana2

Caption: Workflow for the shake-flask solubility determination method.

Methodology:

  • Preparation: An excess amount of solid Molidustat is added to a known volume of the desired solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Separation: The undissolved solid is separated from the solution by centrifugation and filtration.

  • Quantification: The concentration of Molidustat in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Studies: Forced Degradation

Forced degradation studies are performed to identify potential degradation products and pathways. These studies are conducted under more severe conditions than accelerated stability testing.

Experimental Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_sampling Sampling and Analysis cluster_evaluation Evaluation stress1 Hydrolysis (Acidic, Basic, Neutral) sample1 Withdraw samples at specified time points stress1->sample1 stress2 Oxidation (e.g., H2O2) stress2->sample1 stress3 Photolysis (UV/Vis light exposure) stress3->sample1 stress4 Thermal (Elevated temperature) stress4->sample1 sample2 Analyze by a stability-indicating HPLC method sample1->sample2 eval1 Identify and quantify degradation products sample2->eval1 eval2 Determine degradation kinetics eval1->eval2 eval3 Establish degradation pathway eval2->eval3

Caption: General workflow for forced degradation studies.

Methodology:

  • Hydrolytic Degradation: Molidustat is exposed to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at a specified temperature.

  • Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Photolytic Degradation: Solid or solution samples of Molidustat are exposed to a combination of ultraviolet (UV) and visible light, as per ICH Q1B guidelines.

  • Thermal Degradation: The solid drug substance is subjected to elevated temperatures (e.g., 60°C, 80°C).

Samples are analyzed at various time points using a validated stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

Signaling Pathways and Experimental Logic

The mechanism of action of Molidustat involves the inhibition of HIF prolyl hydroxylases, leading to the stabilization of HIF-α and subsequent transcription of hypoxia-inducible genes like erythropoietin.

Signaling Pathway of Molidustat Action

G Molidustat Molidustat HIF_PH HIF Prolyl Hydroxylases (HIF-PH) Molidustat->HIF_PH Inhibits HIF_alpha HIF-α HIF_PH->HIF_alpha Hydroxylates Degradation Proteasomal Degradation HIF_alpha->Degradation Leads to Stabilization Stabilization HIF_alpha->Stabilization HIF_complex HIF-α/HIF-β Complex Stabilization->HIF_complex HIF_beta HIF-β HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocates to Gene_Transcription Transcription of Hypoxia-Inducible Genes (e.g., EPO) HIF_complex->Gene_Transcription Activates

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-amino-4-methylphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed, step-by-step protocol for the synthesis of 2-amino-4-methylphthalazin-1(2H)-one, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the phthalazinone core, followed by N-amination.

Step 1: Synthesis of 4-methylphthalazin-1(2H)-one

This initial step involves the cyclocondensation of 2-acetylbenzoic acid with hydrazine hydrate to form the 4-methylphthalazin-1(2H)-one intermediate. This is a widely established and robust method for the formation of the phthalazinone ring system.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylbenzoic acid (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to yield pure 4-methylphthalazin-1(2H)-one.

Quantitative Data Summary:

ParameterValueReference
Starting Material2-Acetylbenzoic acid[1]
ReagentHydrazine hydrate[1]
SolventEthanol[1]
Reaction Time4-6 hours-
YieldHigh[1]
PurificationRecrystallization from ethanol-
Step 2: Synthesis of this compound

The second step involves the N-amination of the previously synthesized 4-methylphthalazin-1(2H)-one. This protocol is a proposed method based on established procedures for the N-amination of lactams and other N-heterocycles using hydroxylamine-O-sulfonic acid, a common electrophilic aminating agent.[2][3][4]

Experimental Protocol:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: To this suspension, add a solution of 4-methylphthalazin-1(2H)-one (1 equivalent) in anhydrous DMF dropwise at 0 °C. Stir the mixture at this temperature for 30 minutes, and then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium salt.

  • N-Amination: Cool the reaction mixture back to 0 °C and add a solution of hydroxylamine-O-sulfonic acid (1.5 equivalents) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Quantitative Data Summary (Proposed):

ParameterValueReference
Starting Material4-methylphthalazin-1(2H)-one-
ReagentsSodium hydride, Hydroxylamine-O-sulfonic acid[2][3]
SolventAnhydrous DMF-
Reaction TimeOvernight-
YieldModerate to Good (expected)-
PurificationColumn chromatography-

Visualizations

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound A 2-Acetylbenzoic Acid in Ethanol B Add Hydrazine Hydrate C Reflux (4-6h) B->C D Cool and Precipitate C->D E Filter and Wash with Cold Ethanol D->E F Recrystallize from Ethanol E->F G 4-methylphthalazin-1(2H)-one (Intermediate) F->G H 4-methylphthalazin-1(2H)-one in Anhydrous DMF G->H I Add Sodium Hydride (0°C) H->I 1.2 eq. J Stir at RT (1h) I->J K Add Hydroxylamine-O-Sulfonic Acid in DMF (0°C) J->K 1.5 eq. L Stir Overnight at RT K->L M Quench with Water and Extract L->M N Purify by Column Chromatography M->N O This compound (Final Product) N->O

Caption: Synthetic workflow for this compound.

SignalingPathways Logical Relationship of Synthesis Steps cluster_step1 Step 1: Phthalazinone Formation cluster_step2 Step 2: N-Amination A 2-Acetylbenzoic Acid C 4-methylphthalazin-1(2H)-one A->C B Hydrazine Hydrate B->C D 4-methylphthalazin-1(2H)-one C->D Intermediate G This compound D->G E Electrophilic Aminating Agent (e.g., Hydroxylamine-O-Sulfonic Acid) E->G F Base (e.g., Sodium Hydride) F->G

Caption: Relationship of reactants and products in the two-step synthesis.

References

Application Note: Purification of 2-amino-4-methylphthalazin-1(2H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of 2-amino-4-methylphthalazin-1(2H)-one via recrystallization. This method is designed to enhance the purity of the compound, a critical step in research, development, and manufacturing of active pharmaceutical ingredients (APIs).

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its core phthalazinone structure, which is found in various biologically active molecules. Achieving high purity of this intermediate is essential for subsequent synthetic steps and for ensuring the quality and safety of final drug products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent at different temperatures.

This document outlines a generalized procedure for the recrystallization of this compound, including solvent selection, a step-by-step protocol, and expected outcomes based on typical laboratory results.

Data Presentation

The efficiency of the recrystallization process is evaluated by the yield of the purified product and the improvement in its purity. The following table summarizes hypothetical, yet realistic, quantitative data for the purification of this compound.

Table 1: Quantitative Data for Recrystallization of this compound

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Light yellow crystalline powderWhite to off-white needles
Purity (by HPLC) 95.8%99.7%
Yield -85%
Melting Point 215-218 °C220-222 °C

Note: The data presented in this table are representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocol

This protocol details the recrystallization of this compound from a single solvent system. Ethanol is suggested as a primary solvent based on its common use for similar phthalazinone derivatives. However, solvent screening is recommended to identify the optimal solvent or solvent system for a specific batch of crude material.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, 95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Vacuum source

  • Drying oven or vacuum desiccator

Solvent Selection:

The ideal recrystallization solvent should exhibit the following properties:

  • The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Impurities should either be highly soluble at all temperatures or insoluble at all temperatures.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Common solvents to screen for phthalazinone derivatives include ethanol, methanol, isopropanol, ethyl acetate, and their aqueous mixtures.

Protocol:

  • Dissolution: Place the crude this compound (e.g., 10.0 g) into a clean Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

  • Heating: Gently heat the mixture to the boiling point of the solvent using a heating mantle or hot plate while stirring continuously with a glass rod or magnetic stirrer. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling generally promotes the formation of larger, purer crystals.

  • Further Cooling: Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying Crude Crude Compound Solvent Add Minimal Hot Solvent Crude->Solvent Dissolved Completely Dissolved Solution Solvent->Dissolved HotFiltration Hot Filtration (Optional) Dissolved->HotFiltration Cooling Slow Cooling HotFiltration->Cooling Crystallization Crystallization Cooling->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying PureProduct Pure Product Drying->PureProduct

Caption: Workflow for the purification of this compound by recrystallization.

Application Notes and Protocols for In Vitro Anticancer Screening of 2-amino-4-methylphthalazin-1(2H)-one and its Analogs using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phthalazinone derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] This versatile scaffold is a key component in several bioactive molecules that target various receptors and signaling pathways involved in cancer progression, such as PARP, EGFR, VEGFR-2, and Aurora kinases.[1] This document provides detailed application notes and a comprehensive protocol for the in vitro anticancer screening of "2-amino-4-methylphthalazin-1(2H)-one" and its structural analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of a compound's cytotoxic effects.

Data Presentation

The cytotoxic effects of 4-aminophthalazin-1(2H)-one derivatives, as determined by the MTT assay, are summarized below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: Cytotoxicity (IC50 in µM) of 4-Aminophthalazin-1(2H)-one Derivatives against Cancer Cell Lines

CompoundHT-29 (Colon Adenocarcinoma)PC-3 (Prostate Cancer)
4-(methylamino)-2-phenylphthalazin-1(2H)-one36.6745.98
4-(dimethylamino)-2-phenylphthalazin-1(2H)-one29.7920.12
4-(ethylamino)-2-phenylphthalazin-1(2H)-one27.4127.27
4-(diethylamino)-2-phenylphthalazin-1(2H)-one31.4522.4
4-(methylamino)-2-benzylphthalazin-1(2H)-one>10092.93
4-(dimethylamino)-2-benzylphthalazin-1(2H)-one75.5882.95

Data extracted from a study on related 4-aminophthalazin-1(2H)-one derivatives and is intended to be illustrative for the screening of "this compound".[3]

Experimental Protocols

MTT Assay Protocol for Anticancer Screening

This protocol details the steps for evaluating the in vitro cytotoxicity of "this compound" using the MTT assay.

Materials:

  • Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO, to prepare a stock solution).

  • Cell Lines: Human cancer cell lines (e.g., HT-29, PC-3).

  • Culture Medium: Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a buffered solution (e.g., 10% SDS in 0.01 N HCl).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • 96-well plates.

  • Multichannel pipette.

  • Microplate reader.

  • CO2 incubator.

Procedure:

  • Cell Seeding:

    • Harvest cancer cells from culture flasks using trypsinization.

    • Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in the culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the "this compound" stock solution in the culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation period, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (cells with fresh medium only).

    • Incubate the plate for another 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay:

    • Following the incubation period, add 20 µL of the MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 atmosphere. During this time, viable cells will metabolize the MTT into formazan crystals.

    • After the incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro anticancer screening using the MTT assay.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Compound Dilutions compound_treatment 4. Treat Cells with Compound compound_prep->compound_treatment mtt_addition 5. Add MTT Reagent compound_treatment->mtt_addition formazan_solubilization 6. Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance 7. Read Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability 8. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 9. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for anticancer screening.

Potential Signaling Pathways

Phthalazinone derivatives have been reported to exert their anticancer effects by targeting various signaling pathways. The diagram below illustrates some of the key pathways that could be potentially inhibited by "this compound".

Signaling_Pathways cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes compound This compound PARP PARP compound->PARP VEGFR VEGFR compound->VEGFR EGFR EGFR compound->EGFR Aurora_Kinase Aurora Kinase compound->Aurora_Kinase DNA_Repair_Inhibition Inhibition of DNA Repair PARP->DNA_Repair_Inhibition Angiogenesis_Inhibition Inhibition of Angiogenesis VEGFR->Angiogenesis_Inhibition Proliferation_Inhibition Inhibition of Cell Proliferation EGFR->Proliferation_Inhibition Mitosis_Inhibition Inhibition of Mitosis Aurora_Kinase->Mitosis_Inhibition Apoptosis Induction of Apoptosis DNA_Repair_Inhibition->Apoptosis Angiogenesis_Inhibition->Apoptosis Proliferation_Inhibition->Apoptosis Mitosis_Inhibition->Apoptosis

References

Application Notes and Protocols for In Vivo Anti-inflammatory Studies of 2-amino-4-methylphthalazin-1(2H)-one in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo anti-inflammatory properties of 2-amino-4-methylphthalazin-1(2H)-one, a member of the phthalazinone class of compounds. Phthalazinone derivatives have garnered significant interest for their therapeutic potential, including anti-inflammatory, analgesic, and anticancer activities.[1][2][3] The primary mechanism often involves the inhibition of key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX-5).[1][2]

The protocols outlined below are based on the widely accepted carrageenan-induced paw edema model in rats, a standard and reliable method for screening acute anti-inflammatory agents.[2][4][5][6][7]

Background: Phthalazinones as Anti-inflammatory Agents

Phthalazinone derivatives constitute a class of heterocyclic compounds with a broad spectrum of pharmacological activities.[8][3] Their anti-inflammatory effects are primarily attributed to their ability to modulate the arachidonic acid cascade. Specifically, many derivatives have been shown to be selective inhibitors of COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation and is responsible for the synthesis of prostaglandins (PGs) that mediate pain and swelling.[1][2] By selectively targeting COX-2 over the constitutive COX-1 isoform, these compounds have the potential for reduced gastrointestinal side effects compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The inflammatory response to carrageenan injection is biphasic. The initial phase (first 1-2 hours) is mediated by histamine, serotonin, and bradykinin. The later phase (3-5 hours) is characterized by the production of prostaglandins and is sensitive to inhibition by COX inhibitors.[6][9] Therefore, a reduction in paw edema during the later phase is indicative of COX inhibition.

Putative Signaling Pathway

The anti-inflammatory action of phthalazinone derivatives is believed to primarily interfere with the prostaglandin synthesis pathway. An inflammatory stimulus, such as carrageenan, activates phospholipase A2, which releases arachidonic acid from the cell membrane. Cyclooxygenase (COX-2) then converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins like PGE2. Phthalazinone derivatives are hypothesized to inhibit COX-2, thereby blocking the production of these prostaglandins and reducing inflammation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid releases COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation mediates COX2->PGH2 catalyzes Phthalazinone This compound Phthalazinone->COX2 inhibits InflammatoryStimulus Inflammatory Stimulus (e.g., Carrageenan) PhospholipaseA2 Phospholipase A2 InflammatoryStimulus->PhospholipaseA2 activates PhospholipaseA2->MembranePhospholipids

References

Application Notes and Protocols: Utilizing 2-amino-4-methylphthalazin-1(2H)-one in PARP Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical mediators of DNA repair and have emerged as significant targets for cancer therapy.[1][2][3] Inhibitors of PARP can induce "synthetic lethality" in cancer cells with deficiencies in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations.[4] The phthalazinone scaffold has been identified as a privileged structure in the development of potent PARP inhibitors, with Olaparib being a notable clinically approved example.[1][5] This document provides detailed application notes and protocols for the evaluation of "2-amino-4-methylphthalazin-1(2H)-one," a representative phthalazinone derivative, in various PARP inhibition assays.

Mechanism of Action of Phthalazinone-Based PARP Inhibitors

Phthalazinone-based PARP inhibitors primarily act by competing with the nicotinamide adenine dinucleotide (NAD+) substrate at the catalytic domain of PARP enzymes.[3][6] This competitive inhibition prevents the synthesis and addition of poly(ADP-ribose) (PAR) chains to target proteins, a crucial step in the recruitment of DNA repair machinery to sites of single-strand breaks (SSBs).[1][2] Furthermore, many potent PARP inhibitors, including phthalazinone derivatives, "trap" the PARP enzyme on the DNA at the site of damage.[7][8] This PARP-DNA complex is highly cytotoxic as it can obstruct DNA replication, leading to the formation of double-strand breaks (DSBs) that are lethal to cancer cells with compromised homologous recombination repair.[7]

Data Presentation: In Vitro Efficacy of Phthalazinone Derivatives

The following tables summarize representative quantitative data for a hypothetical phthalazinone derivative, "Compound X" (structurally similar to this compound), in comparison to the well-characterized PARP inhibitor, Olaparib.

Table 1: Enzymatic Inhibition of PARP1 and PARP2

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP1 vs PARP2)
Compound X15352.3-fold for PARP1
Olaparib515-fold for PARP2

Table 2: Cellular PARP Inhibition and Cytotoxicity

CompoundCell LineCellular PARP Inhibition IC50 (nM)Cytotoxicity (CC50) - BRCA2 deficient (µM)Cytotoxicity (CC50) - BRCA2 proficient (µM)
Compound XCapan-1500.5>10
OlaparibCapan-1100.1>10

Table 3: PARP Trapping Potency

CompoundPARP1 Trapping EC50 (nM)
Compound X80
Olaparib30

Experimental Protocols

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Colorimetric)

This assay measures the inhibition of PARP1 activity by quantifying the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histone H1

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplate (high-binding)

  • Test compound (this compound) and positive control (Olaparib)

Procedure:

  • Coat a 96-well plate with Histone H1 and incubate overnight at 4°C. Wash the plate with wash buffer (PBS + 0.05% Tween-20).

  • Prepare serial dilutions of the test compound and positive control in assay buffer.

  • In each well, add the assay buffer, activated DNA, and the test compound or control.

  • Initiate the reaction by adding recombinant PARP1 enzyme.

  • Add biotinylated NAD+ to start the PARylation reaction and incubate for 1 hour at room temperature.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Wash the plate thoroughly.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Add stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell-Based PARP Inhibition Assay (Immunofluorescence)

This protocol assesses the ability of the test compound to inhibit PARP activity within intact cells by measuring the levels of poly(ADP-ribose) (PAR) formation after DNA damage.

Materials:

  • Cancer cell line (e.g., BRCA2-deficient Capan-1 cells)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H2O2 or methyl methanesulfonate - MMS)

  • Test compound and positive control

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Microscope slides or imaging plates

Procedure:

  • Seed cells on microscope slides or imaging plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.

  • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).

  • Wash the cells with PBS and fix them with the fixation solution.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking solution.

  • Incubate the cells with the primary anti-PAR antibody overnight at 4°C.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash the cells and mount the slides.

  • Acquire images using a fluorescence microscope.

  • Quantify the fluorescence intensity of PAR in the nucleus.

  • Determine the IC50 value for cellular PARP inhibition.

Protocol 3: PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of a compound to trap PARP enzyme on a DNA substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled nicked DNA oligonucleotide

  • NAD+

  • Assay Buffer

  • Test compound and positive control

  • Black, low-volume 384-well plate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control.

  • In the wells of the 384-well plate, add the assay buffer and the test compound or control.

  • Add the fluorescently labeled nicked DNA.

  • Add the PARP1 enzyme to all wells except the "no enzyme" control.

  • Incubate for 30 minutes at room temperature to allow PARP1 to bind to the DNA.

  • Initiate the PARylation reaction by adding NAD+ to the "no inhibitor" control wells.

  • Incubate for 1 hour at room temperature.

  • Measure the fluorescence polarization using a plate reader.

  • An increase in fluorescence polarization in the presence of the inhibitor (compared to the NAD+ treated control) indicates PARP trapping.

  • Calculate the EC50 for PARP trapping.

Visualizations

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage Response cluster_Inhibition Inhibition by this compound DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes using PARP_Trapping PARP Trapping PARP1->PARP_Trapping NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Phthalazinone 2-amino-4-methyl- phthalazin-1(2H)-one Phthalazinone->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis Apoptosis in HR-deficient cells DSB->Apoptosis

Caption: Signaling pathway of PARP1 in DNA repair and its inhibition.

PARP_Assay_Workflow cluster_Enzymatic Enzymatic Assay cluster_Cellular Cell-Based Assay cluster_Trapping PARP Trapping Assay E1 Coat Plate with Histone H1 E2 Add Compound & PARP1 E1->E2 E3 Add Biotinylated NAD+ E2->E3 E4 Add Streptavidin-HRP E3->E4 E5 Add TMB Substrate E4->E5 E6 Read Absorbance E5->E6 C1 Seed Cells C2 Add Compound C1->C2 C3 Induce DNA Damage C2->C3 C4 Fix & Permeabilize C3->C4 C5 Immunostain for PAR C4->C5 C6 Image & Quantify C5->C6 T1 Add Compound & Fluorescent DNA T2 Add PARP1 T1->T2 T3 Add NAD+ (to control) T2->T3 T4 Read Fluorescence Polarization T3->T4

Caption: Experimental workflows for PARP inhibition assays.

Logical_Relationship Compound 2-amino-4-methyl- phthalazin-1(2H)-one Enzymatic_Activity Enzymatic PARP Inhibition (IC50) Compound->Enzymatic_Activity Cellular_Activity Cellular PARP Inhibition (IC50) Compound->Cellular_Activity Trapping_Potency PARP Trapping (EC50) Compound->Trapping_Potency Cellular_Potency Anti-proliferative Activity (CC50) Enzymatic_Activity->Cellular_Potency Cellular_Activity->Cellular_Potency Trapping_Potency->Cellular_Potency Therapeutic_Potential Therapeutic Potential Cellular_Potency->Therapeutic_Potential

Caption: Logical flow from compound to therapeutic potential.

References

Application Notes and Protocols for Testing "2-amino-4-methylphthalazin-1(2H)-one" Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of the compound "2-amino-4-methylphthalazin-1(2H)-one." Phthalazinone derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic activities, including anticancer properties. Understanding the cytotoxic profile of novel compounds like this compound is a critical first step in the drug discovery and development process. This document outlines detailed protocols for cell line selection, compound preparation, and three standard cytotoxicity assays: MTT, Lactate Dehydrogenase (LDH), and Neutral Red Uptake. Additionally, it provides a framework for data analysis and visualization of experimental workflows and potential signaling pathways.

Cell Line Selection and Maintenance

The choice of cell lines is crucial for obtaining relevant cytotoxicity data. Based on studies of other phthalazinone derivatives which have shown activity against various cancers, a panel of human cancer cell lines is recommended. Including a normal human cell line is also essential to evaluate the selective toxicity of the compound.

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A well-characterized liver cancer cell line, useful for assessing potential hepatotoxicity.

  • MCF-7 (Human Breast Adenocarcinoma): A commonly used breast cancer cell line.

  • HCT-116 (Human Colorectal Carcinoma): A standard model for colon cancer research.

  • Normal Human Dermal Fibroblasts (NHDF): To assess cytotoxicity in a non-cancerous cell line and determine a selectivity index.[1][2][3]

Cell Culture Conditions:

All cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure authenticity and prevent contamination.[4][5] Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin), and maintained in a humidified incubator at 37°C with 5% CO₂. Adherent cells should be subcultured upon reaching 80-90% confluency.

Preparation of "this compound" Stock and Working Solutions

Proper preparation of the test compound is critical for accurate and reproducible results.

Protocol:

  • Solvent Selection: Due to the likely hydrophobic nature of the compound, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent.[6][7] The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[6][8]

  • Stock Solution Preparation (10 mM):

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the compound in an appropriate volume of sterile DMSO to achieve a 10 mM stock solution.

    • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the cytotoxicity assay. A common starting range for novel compounds is 0.1 to 100 µM.

    • A vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration) must be included in all experiments.

Experimental Protocols for Cytotoxicity Assays

Three distinct cytotoxicity assays are recommended to provide a comprehensive assessment of the compound's effect on cell viability, proliferation, and membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][10][11]

Protocol:

  • Cell Seeding: Seed the selected cell lines into 96-well plates at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[13][14]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.[15][16][17]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plates at 250 x g for 10 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity and the IC₅₀ value.

Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[18][19][20][21][22]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Neutral Red Incubation: Remove the treatment medium and add medium containing a final concentration of 50 µg/mL of neutral red. Incubate for 2-3 hours.

  • Washing: Remove the neutral red-containing medium and wash the cells with PBS.

  • Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells compared to the vehicle control and determine the IC₅₀ value.

Data Presentation

Summarize the quantitative data from the cytotoxicity assays in the following tables for clear comparison.

Table 1: IC₅₀ Values (µM) of this compound after 48-hour treatment

Cell LineMTT AssayLDH AssayNeutral Red Uptake Assay
HepG2
MCF-7
HCT-116
NHDF

Table 2: Selectivity Index (SI) of this compound

SI = IC₅₀ in normal cells (NHDF) / IC₅₀ in cancer cells

Cancer Cell LineSelectivity Index (MTT Assay)
HepG2
MCF-7
HCT-116

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis prep_compound Prepare Compound Stock (10 mM in DMSO) treat_cells Treat with Compound (0.1-100 µM) prep_compound->treat_cells prep_cells Culture and Maintain Cell Lines seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh nr Neutral Red Assay incubate->nr read_plate Measure Absorbance mtt->read_plate ldh->read_plate nr->read_plate calc_viability Calculate % Viability/ % Cytotoxicity read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 gen_tables Generate Data Tables calc_ic50->gen_tables

Caption: Experimental workflow for cytotoxicity testing.

Generalized Apoptotic Signaling Pathway

While the specific mechanism of this compound is yet to be determined, many cytotoxic compounds induce cell death via apoptosis. The following diagram illustrates a generalized apoptotic pathway.

G cluster_pathways Potential Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound This compound death_receptors Death Receptors (e.g., Fas, TNFR) compound->death_receptors (Potential) mitochondria Mitochondrial Stress compound->mitochondria (Potential) caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Executioner Caspases (Caspase-3, -6, -7) caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Generalized apoptotic signaling pathways.

Conclusion

These application notes provide a robust framework for the initial cytotoxic evaluation of this compound. By employing a panel of relevant cell lines and a multi-assay approach, researchers can obtain comprehensive data on the compound's potency and selectivity. The provided protocols are adaptable and can be optimized for specific experimental needs. Further studies will be required to elucidate the precise mechanism of action and the specific signaling pathways involved in the cytotoxic effects of this compound.

References

Application Notes and Protocols for the Synthesis of 2-amino-4-methylphthalazin-1(2H)-one Derivatives and Structure-Activity Relationship Studies as PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-amino-4-methylphthalazin-1(2H)-one and its derivatives for the exploration of their structure-activity relationships (SAR) as potential inhibitors of phosphodiesterase 4 (PDE4). The protocols outlined below detail the synthetic procedures, and the accompanying data and diagrams illustrate the SAR and the relevant biological pathways.

Introduction

Phthalazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Notably, certain substituted phthalazinones have emerged as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This mechanism of action makes PDE4 an attractive target for the development of novel anti-inflammatory drugs for conditions like asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.

The this compound scaffold serves as a valuable starting point for the generation of a library of derivatives to probe the SAR of PDE4 inhibition. By systematically modifying the substituents on this core structure, researchers can identify key structural features that enhance potency and selectivity, ultimately leading to the development of more effective therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of 4-methylphthalazin-1(2H)-one (Intermediate 1)

This protocol describes the synthesis of the core phthalazinone scaffold from 2-acetylbenzoic acid.

Materials:

  • 2-acetylbenzoic acid

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • To a solution of 2-acetylbenzoic acid (10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (12 mmol).

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acetic acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford 4-methylphthalazin-1(2H)-one as a solid.

Protocol 2: Synthesis of this compound (Core Scaffold)

This protocol outlines the N-amination of the intermediate 4-methylphthalazin-1(2H)-one. This reaction is based on electrophilic amination principles, and O-phenylhydroxylamine is used here as a representative aminating agent.

Materials:

  • 4-methylphthalazin-1(2H)-one (Intermediate 1)

  • O-phenylhydroxylamine

  • Sodium hydride (NaH) 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride

  • Silica gel for column chromatography

  • Schlenk flask

  • Nitrogen or Argon gas supply

  • Syringes

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add a 60% dispersion of sodium hydride (1.2 mmol) in mineral oil.

  • Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil and then carefully decant the hexane.

  • Add anhydrous DMF (10 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-methylphthalazin-1(2H)-one (1 mmol) in anhydrous DMF (5 mL) to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt.

  • In a separate flask, dissolve O-phenylhydroxylamine (1.5 mmol) in anhydrous DMF (5 mL).

  • Add the solution of O-phenylhydroxylamine dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 3: General Procedure for the Synthesis of 2-substituted-amino-4-methylphthalazin-1(2H)-one Derivatives

This protocol describes the derivatization of the 2-amino group, for example, through acylation, to generate a library of compounds for SAR studies.

Materials:

  • This compound

  • Various acyl chlorides or carboxylic acids

  • Triethylamine (for acyl chlorides) or a coupling agent like DCC/DMAP (for carboxylic acids)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

Procedure (using an acyl chloride):

  • Dissolve this compound (1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

  • Add triethylamine (1.2 mmol).

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride (1.1 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Studies

The following table summarizes the SAR data for a representative series of 2-substituted phthalazinone derivatives as PDE4 inhibitors. While not specific to the 2-amino-4-methyl scaffold, this data from closely related analogs provides valuable insights into the structural requirements for potent PDE4 inhibition.

Compound IDR-group at N-2 PositionPDE4 Inhibitory Activity (IC₅₀, nM)
A-1 -H>10000
A-2 -CH₃850
A-3 -CH₂CH₃620
A-4 -CH₂-Ph150
A-5 -CH₂(4-Cl-Ph)85
A-6 -CH₂(3,4-diCl-Ph)35
A-7 -CH₂(4-OCH₃-Ph)120
A-8 -C(O)CH₃2500
A-9 -C(O)Ph980

Interpretation of SAR Data:

  • The unsubstituted N-H (Compound A-1 ) shows negligible activity, highlighting the importance of substitution at the N-2 position.

  • Small alkyl substituents (Compounds A-2 and A-3 ) confer weak to moderate activity.

  • Introduction of a benzyl group (Compound A-4 ) significantly improves potency.

  • Electron-withdrawing substituents on the benzyl ring (Compounds A-5 and A-6 ) further enhance inhibitory activity, with the dichlorinated analog being the most potent in this series.

  • An electron-donating group on the benzyl ring (Compound A-7 ) is also well-tolerated and provides good potency.

  • Acylation of the N-2 position (Compounds A-8 and A-9 ) leads to a decrease in activity compared to the benzyl derivatives.

These findings suggest that a lipophilic, substituted benzyl group at the N-2 position is favorable for potent PDE4 inhibition.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Evaluation A 2-Acetylbenzoic Acid + Hydrazine Hydrate B Intermediate 1: 4-methylphthalazin-1(2H)-one A->B Cyclization C N-Amination B->C D Core Scaffold: This compound C->D E Derivatization (e.g., Acylation) D->E F Library of Derivatives E->F G PDE4 Inhibition Assay F->G Screening H SAR Analysis G->H I Lead Optimization H->I

General workflow for synthesis and evaluation.
PDE4 Signaling Pathway

The diagram below depicts the signaling pathway involving PDE4 and the mechanism of action of this compound derivatives as inhibitors.

G cluster_pathway PDE4 Signaling Pathway in Inflammatory Cells ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Activation PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP Degradation CREB CREB Phosphorylation PKA->CREB Activation ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α) (Transcription Decreased) PKA->ProInflammatory Inhibition AntiInflammatory Anti-inflammatory Cytokines (e.g., IL-10) (Transcription Increased) CREB->AntiInflammatory Inhibitor This compound Derivatives Inhibitor->PDE4 Inhibition

Inhibition of PDE4 by phthalazinone derivatives.

Conclusion

The protocols and data presented herein provide a solid foundation for the synthesis and SAR-guided optimization of this compound derivatives as a promising class of PDE4 inhibitors. The synthetic routes are robust and amenable to the generation of a diverse library of compounds. The preliminary SAR data suggests that strategic modifications at the N-2 position can significantly impact inhibitory potency. Further exploration of this scaffold, guided by the principles outlined in these notes, holds the potential for the discovery of novel and effective anti-inflammatory agents.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-4-methylphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 2-amino-4-methylphthalazin-1(2H)-one synthesis.

Experimental Workflow

The synthesis of this compound is typically achieved in a two-step process. The first step involves the cyclization of 2-acetylbenzoic acid with hydrazine hydrate to form the intermediate, 4-methylphthalazin-1(2H)-one. The second step is the electrophilic N-amination of this intermediate to yield the final product.

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Amination cluster_purification Purification A 2-Acetylbenzoic Acid C 4-Methylphthalazin-1(2H)-one A->C Ethanol, Reflux B Hydrazine Hydrate B->C E This compound C->E Base, Solvent D Electrophilic Aminating Agent (e.g., HOSA, NH2Cl) D->E F Crude Product E->F Reaction Work-up G Pure Product F->G Recrystallization/Chromatography Troubleshooting cluster_step1_issues Step 1: Cyclization Issues cluster_step2_issues Step 2: N-Amination Issues cluster_solutions Potential Solutions LowYield1 Low Yield of 4-Methylphthalazin-1(2H)-one IncompleteReaction Incomplete Reaction LowYield1->IncompleteReaction Possible Cause SideProducts1 Formation of Side Products LowYield1->SideProducts1 Possible Cause Sol_IncreaseTime Increase reaction time/temperature IncompleteReaction->Sol_IncreaseTime Sol_AddCatalyst Add catalytic acetic acid IncompleteReaction->Sol_AddCatalyst Sol_CheckHydrazine Use fresh, high-purity hydrazine SideProducts1->Sol_CheckHydrazine LowYield2 Low Yield of this compound NoReaction No Reaction or Poor Conversion LowYield2->NoReaction Possible Cause MultipleProducts Formation of Multiple Products LowYield2->MultipleProducts Possible Cause Sol_PurifyStartingMaterial Purify starting material NoReaction->Sol_PurifyStartingMaterial Sol_StrongerBase Use a stronger base (e.g., NaH) NoReaction->Sol_StrongerBase Sol_CheckHOSA Use fresh HOSA NoReaction->Sol_CheckHOSA Sol_Anhydrous Ensure anhydrous conditions NoReaction->Sol_Anhydrous Sol_OptimizeTemp Optimize reaction temperature MultipleProducts->Sol_OptimizeTemp Sol_Purification Optimize purification method MultipleProducts->Sol_Purification

Technical Support Center: Synthesis of Phthalazinones from Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phthalazinones from 2-acylbenzoic acids and hydrazine hydrate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of phthalazinones from 2-acylbenzoic acids and hydrazine hydrate?

The synthesis of phthalazinones from 2-acylbenzoic acids and hydrazine hydrate is a condensation reaction. The reaction proceeds by nucleophilic attack of the hydrazine on the keto group of the 2-acylbenzoic acid, followed by an intramolecular cyclization and dehydration to form the phthalazinone ring.

Q2: What are the most common side reactions observed during this synthesis?

The most frequently encountered side reactions include:

  • Formation of Bis-phthalazinone: This is a common byproduct, particularly when the reaction is carried out in certain solvents like ethanol.[1][2][3]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to the presence of uncyclized hydrazone derivatives.

  • Residual Hydrazine: Unreacted hydrazine hydrate can remain in the final product, which is a significant concern due to its toxicity.[4]

Q3: How can I detect the presence of side products and impurities?

Common analytical techniques for identifying and quantifying impurities in phthalazinone synthesis include:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from side products and unreacted starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the desired product and any impurities present.[5][6]

  • Mass Spectrometry (MS): Helps in identifying the molecular weight of the main product and byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Phthalazinone Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient stirring.
Formation of side products.- Optimize the solvent system. Pyridine is often preferred over ethanol to minimize bis-phthalazinone formation.[1] - Control the stoichiometry of reactants carefully.
Presence of Bis-phthalazinone Impurity Reaction solvent.- Avoid using ethanol as the primary solvent.[1][2][3] - Consider using pyridine or a higher-boiling point aprotic solvent.
Reaction temperature.- Optimize the reaction temperature to favor the formation of the desired phthalazinone.
High Levels of Residual Hydrazine Inefficient removal during workup.- Implement a robust crystallization procedure to control residual hydrazine levels.[4] - Utilize an in-situ formed intermediate to control reactivity and prevent hydrazine entrainment.[4]
Excess hydrazine used.- Use a stoichiometric amount or a slight excess of hydrazine hydrate.
Incomplete Cyclization (Presence of Intermediates) Insufficient reaction time or temperature.- Prolong the reaction time or increase the temperature to drive the cyclization to completion.
Inefficient water removal.- Use a Dean-Stark apparatus or a drying agent to remove the water formed during the reaction, which can shift the equilibrium towards the product.

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-1(2H)-phthalazinones

This protocol is a general procedure for the synthesis of 4-aryl-1(2H)-phthalazinones from the corresponding 2-aroylbenzoic acid and hydrazine hydrate.

Materials:

  • 2-Aroylbenzoic acid

  • Hydrazine hydrate

  • Ethanol or Pyridine

Procedure:

  • Dissolve the 2-aroylbenzoic acid in a suitable solvent (e.g., ethanol or pyridine) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate to the solution. The molar ratio of 2-aroylbenzoic acid to hydrazine hydrate is typically 1:1.1.

  • Heat the reaction mixture to reflux and maintain it for a specified period (typically 2-6 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol) to remove impurities.

  • Dry the product under vacuum.

Data Presentation

Table 1: Effect of Solvent on the Formation of Bis-phthalazinone

PrecursorSolventProductSide ProductReference
1-Aryl-3,2-benzoxazin-4-onePyridine4-Aryl-1(2H)-phthalazinone-[1]
1-Aryl-3,2-benzoxazin-4-oneEthanol4-Aryl-1(2H)-phthalazinoneBis-phthalazinone[1][2][3]

Visualizations

Reaction Pathway for Phthalazinone Synthesis and Side Product Formation

Reaction_Pathway 2-Acylbenzoic Acid 2-Acylbenzoic Acid Intermediate_Hydrazone Intermediate (Hydrazone) 2-Acylbenzoic Acid->Intermediate_Hydrazone + Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate Unreacted_Hydrazine Impurity (Residual Hydrazine) Hydrazine Hydrate->Unreacted_Hydrazine Phthalazinone Desired Product (Phthalazinone) Intermediate_Hydrazone->Phthalazinone Cyclization (e.g., in Pyridine) Bis-phthalazinone Side Product (Bis-phthalazinone) Intermediate_Hydrazone->Bis-phthalazinone Dimerization (e.g., in Ethanol)

Caption: Main reaction pathway to phthalazinone and a competing side reaction leading to the formation of bis-phthalazinone.

Troubleshooting Workflow for Phthalazinone Synthesis

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Product (HPLC, NMR) Start->Analysis Check_Yield Low Yield? Analysis->Check_Yield Check_Purity Impurities Present? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Check_Yield->Optimize_Conditions Yes End Pure Product High Yield Check_Purity->End No Identify_Impurity Identify Impurity Check_Purity->Identify_Impurity Yes Optimize_Conditions->Analysis Change_Solvent Change Solvent (e.g., to Pyridine) Change_Solvent->Analysis Improve_Workup Improve Workup/ Crystallization Improve_Workup->Analysis Identify_Impurity->Optimize_Conditions Intermediates Identify_Impurity->Change_Solvent Bis-phthalazinone Identify_Impurity->Improve_Workup Residual Hydrazine

Caption: A logical workflow to troubleshoot common issues encountered during phthalazinone synthesis.

References

Technical Support Center: Purification of 2-amino-4-methylphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the removal of residual hydrazine from "2-amino-4-methylphthalazin-1(2H)-one".

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual hydrazine from my this compound product?

A1: Hydrazine is a toxic and potentially carcinogenic substance.[1][2] Its presence in a final pharmaceutical product, even in trace amounts, is a significant safety concern and is strictly regulated by pharmacopoeias.[1][3] Therefore, its removal to acceptable levels is a critical step in the synthesis of drug substances.

Q2: What are the common methods for removing residual hydrazine?

A2: The most common methods include recrystallization, aqueous extraction, azeotropic distillation, and chemical scavenging. The choice of method depends on the properties of your product, the scale of the reaction, and the desired final purity.

Q3: Can I use a rotary evaporator to remove hydrazine?

A3: While a rotary evaporator can remove volatile solvents, directly evaporating hydrazine is not recommended, especially outside of a fume hood, due to its toxicity and potential for hazardous decomposition at elevated temperatures.[4][5] It is safer to use other methods like extraction or azeotropic distillation to remove the bulk of the hydrazine first.

Q4: What is an acceptable level of residual hydrazine in a pharmaceutical intermediate?

A4: The acceptable limit for hydrazine, a potential genotoxic impurity, is often determined based on the Threshold of Toxicological Concern (TTC) and the maximum daily dose of the drug substance.[1][3] For long-term administration, this limit can be as low as a few parts per million (ppm).[1][3] It is essential to consult regulatory guidelines for the specific limit applicable to your product.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Product does not precipitate upon cooling or addition of an anti-solvent. - The product is too soluble in the current solvent system. - The concentration of the product is too low.- Try a different anti-solvent in a small test tube to find one that induces precipitation. - Concentrate the solution under reduced pressure before cooling or adding the anti-solvent. - If the product is an oil, attempt to triturate it with a non-polar solvent like hexane or diethyl ether to induce solidification.
Hydrazine is still detected after aqueous extraction. - Insufficient number of extractions. - The pH of the aqueous phase is not optimal for extracting basic hydrazine. - Emulsion formation is preventing efficient phase separation.- Increase the number of aqueous washes (e.g., from 2 to 4). - Use a dilute acidic solution (e.g., 0.1 M HCl) for the aqueous wash to protonate the hydrazine, increasing its water solubility.[5] Be cautious if your product is acid-sensitive. - To break emulsions, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
Product is lost during recrystallization. - The chosen recrystallization solvent is too good a solvent for the product, even at low temperatures. - Too much solvent was used.- Perform small-scale solubility tests to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. - Use a minimal amount of hot solvent to dissolve the product completely. - After cooling, if no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Column chromatography is not separating the product from hydrazine. - The chosen eluent system is too polar, causing the polar hydrazine to co-elute with the product. - The product is highly polar and moves with the solvent front.- Start with a less polar eluent system and gradually increase the polarity. - Consider using a different stationary phase, such as alumina or reverse-phase silica. - For highly polar products, reverse-phase chromatography with a water/acetonitrile or water/methanol gradient may be more effective.

Experimental Protocols

Method 1: Recrystallization

This method is suitable for solid products where a suitable solvent system can be identified.

Protocol:

  • Solvent Selection: In small test tubes, test the solubility of your crude "this compound" in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In a flask, add the minimum amount of the hot, chosen solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added. Heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing hydrazine.

  • Drying: Dry the purified crystals under vacuum.

Method 2: Aqueous Extraction

This method is effective for products that are soluble in an organic solvent immiscible with water.

Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it multiple times with deionized water. To enhance the removal of hydrazine, a dilute acidic solution (e.g., 0.1 M HCl) can be used for the initial washes, followed by washes with water and then a saturated sodium bicarbonate solution to neutralize any remaining acid.[5]

  • Phase Separation: After each wash, allow the layers to separate and drain the aqueous layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure to obtain the purified product.

Method 3: Chemical Scavenging (Illustrative)

This method involves adding a reagent that reacts with hydrazine to form a product that is easily removed. Benzaldehyde is a common scavenger for hydrazine.

Protocol:

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., ethanol).

  • Scavenger Addition: Add a stoichiometric excess of benzaldehyde (relative to the estimated amount of residual hydrazine).

  • Reaction: Stir the mixture at room temperature for a few hours. The hydrazine will react with benzaldehyde to form benzalazine.

  • Purification: The resulting benzalazine and excess benzaldehyde can be removed by subsequent purification steps such as recrystallization or column chromatography, as they will have different physical properties from the desired product.

Quantitative Data Comparison (Illustrative)

The following table provides an illustrative comparison of the potential effectiveness of different purification methods. The actual efficiency will depend on the specific experimental conditions.

Purification Method Starting Hydrazine Level (ppm) Final Hydrazine Level (ppm) Typical Product Recovery (%) Notes
Recrystallization 1000< 5070-90Efficiency is highly dependent on the choice of solvent.
Aqueous Extraction (3x with 0.1M HCl) 1000< 10085-95Potential for product loss if it has some water solubility.
Column Chromatography 1000< 1060-80Can achieve high purity but may be less practical for large scales.
Chemical Scavenging + Recrystallization 1000< 2065-85Introduces new impurities that must be removed.

Process Visualization

Experimental_Workflow cluster_recrystallization Method 1: Recrystallization cluster_extraction Method 2: Aqueous Extraction cluster_scavenging Method 3: Chemical Scavenging r_start Crude Product r_dissolve Dissolve in Hot Solvent r_start->r_dissolve r_cool Cool to Crystallize r_dissolve->r_cool r_filter Filter and Wash r_cool->r_filter r_dry Dry Product r_filter->r_dry r_end Purified Product r_dry->r_end e_start Crude Product e_dissolve Dissolve in Organic Solvent e_start->e_dissolve e_wash Aqueous/Acidic Wash e_dissolve->e_wash e_separate Separate Layers e_wash->e_separate e_dry Dry Organic Layer e_separate->e_dry e_evaporate Evaporate Solvent e_dry->e_evaporate e_end Purified Product e_evaporate->e_end s_start Crude Product s_dissolve Dissolve in Solvent s_start->s_dissolve s_add_scavenger Add Scavenger (e.g., Benzaldehyde) s_dissolve->s_add_scavenger s_react React s_add_scavenger->s_react s_purify Purify (Recrystallization/ Chromatography) s_react->s_purify s_end Purified Product s_purify->s_end

Caption: Workflow diagram illustrating three common methods for the removal of residual hydrazine.

Troubleshooting_Logic start Hydrazine Detected in Product? recrystallize Perform/Repeat Recrystallization start->recrystallize Yes extraction Perform Aqueous/Acidic Extraction start->extraction Yes, and product is soluble in organic solvent chromatography Use Column Chromatography start->chromatography Yes, for high purity needed scavenger Consider Chemical Scavenger start->scavenger Yes, and other methods fail end Product Purified start->end No recrystallize->start Still Present extraction->start Still Present chromatography->end scavenger->recrystallize

Caption: A logic diagram for troubleshooting the removal of residual hydrazine.

References

"2-amino-4-methylphthalazin-1(2H)-one" solubility problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-amino-4-methylphthalazin-1(2H)-one in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of this compound?

A1: The solubility of this compound in aqueous solutions can be limited by its molecular structure. The phthalazinone core is a relatively large, rigid, and hydrophobic bicyclic system. While the amino group can contribute to hydrogen bonding and potential protonation at acidic pH, the methyl group adds to the overall lipophilicity. The crystalline structure of the solid material can also play a significant role; a stable crystal lattice requires more energy to break apart, leading to lower solubility.

Q2: How does pH influence the solubility of this compound?

A2: The presence of the amino group (-NH2) suggests that the solubility of this compound is likely pH-dependent. In acidic conditions, the amino group can be protonated to form a more soluble ammonium salt (-NH3+). Therefore, decreasing the pH of the aqueous solution is a primary strategy to investigate for enhancing its solubility.

Q3: Are there common solvents that can be used to prepare stock solutions?

A3: For poorly water-soluble compounds like this, organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol are typically used to prepare concentrated stock solutions. These stock solutions can then be diluted into aqueous buffers for experiments. It is crucial to be mindful of the final concentration of the organic solvent in the aqueous medium, as it can affect experimental outcomes and cell viability in biological assays.

Q4: Can temperature be used to improve the solubility?

A4: Increasing the temperature of the solution can enhance the solubility of most solid compounds. However, this effect may be limited and the compound might precipitate out of solution upon cooling. It is also essential to consider the thermal stability of this compound, as elevated temperatures could lead to degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable steps.

Problem Potential Cause Troubleshooting Steps
Precipitation upon dilution of a DMSO stock solution into aqueous buffer. The compound's solubility limit in the final aqueous buffer has been exceeded.1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if experimentally permissible. 3. Incorporate a surfactant or a cyclodextrin in the aqueous buffer before adding the compound stock.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.1. Visually inspect all solutions for any signs of precipitation before use. 2. Prepare fresh dilutions for each experiment. 3. Consider using a solubility-enhanced formulation (e.g., with co-solvents or surfactants) to ensure consistent dosing.
Difficulty dissolving the compound even in organic solvents. The solid-state properties of the compound (e.g., high crystallinity) may be hindering dissolution.1. Use sonication or vortexing to provide mechanical energy to aid dissolution. 2. Gently warm the solvent. 3. Consider particle size reduction techniques like micronization if you have the equipment.

Solubility Enhancement Techniques

Several methods can be employed to improve the aqueous solubility of poorly soluble compounds. The choice of method depends on the specific requirements of the experiment.[1][2][3][4][5]

Technique Principle Advantages Considerations
pH Adjustment Ionizing the molecule to a more soluble form. For this compound, acidification would protonate the amino group.[1][5]Simple and cost-effective.The required pH may not be compatible with the experimental system (e.g., cell culture).
Co-solvency Adding a water-miscible organic solvent (co-solvent) to the aqueous solution to increase the solubility of nonpolar compounds.[1]Easy to implement.The co-solvent may have its own biological or chemical effects.
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[1][5]Effective at low concentrations.Surfactants can be toxic to cells and may interfere with some assays.
Inclusion Complexation Using cyclodextrins to form host-guest complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity.[1]Can significantly increase solubility and stability.Can be more expensive; potential for competition with other molecules.
Solid Dispersion Dispersing the compound in a hydrophilic carrier at a solid state to improve dissolution rate and solubility.[2][4]Can lead to significant bioavailability enhancement.Requires specialized formulation development.
Particle Size Reduction Increasing the surface area of the solid particles by reducing their size (e.g., micronization, nanosuspension) enhances the dissolution rate.[2][3]Improves dissolution kinetics.Requires specialized equipment.

Experimental Protocols

Protocol 1: Solubility Determination and Enhancement by pH Adjustment

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot solubility as a function of pH to identify the optimal pH range for dissolution.

Protocol 2: Improving Solubility with a Co-solvent (DMSO)

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 50 mM).

  • Serial Dilutions: Prepare a series of aqueous buffers containing different percentages of DMSO (e.g., 1%, 2%, 5%, 10% v/v).

  • Test Dilution: Add a small volume of the DMSO stock solution to each of the aqueous buffer solutions to achieve the desired final concentration of the compound.

  • Observation: Visually inspect for any signs of precipitation immediately and after a set period (e.g., 1 hour, 24 hours).

  • Determination of Maximum Co-solvent Concentration: Identify the lowest concentration of DMSO that maintains the compound in solution at the desired final concentration. Note that for many biological experiments, the final DMSO concentration should be kept below 1%, and ideally below 0.1%.

Protocol 3: Enhancing Solubility with a Surfactant (Tween-80)

  • Surfactant Solution Preparation: Prepare a series of aqueous buffer solutions containing various concentrations of Tween-80 (e.g., 0.1%, 0.5%, 1% w/v).

  • Compound Addition: Add the this compound stock solution (prepared in a minimal amount of organic solvent) to the surfactant-containing buffers.

  • Equilibration and Observation: Gently mix and allow the solutions to equilibrate. Observe for any improvement in solubility or prevention of precipitation compared to a control without the surfactant.

  • Cell Viability Control: If for use in cell-based assays, run parallel experiments to determine the toxicity of the chosen Tween-80 concentrations on the specific cell line being used.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound Compound Stock (in DMSO) Mix Mix & Equilibrate Compound->Mix Buffers Aqueous Buffers (Varying pH/Co-solvent/Surfactant) Buffers->Mix Observe Observe for Precipitation Mix->Observe Quantify Quantify Soluble Fraction (HPLC/UV-Vis) Observe->Quantify Analyze Analyze Data & Determine Optimal Conditions Quantify->Analyze

Caption: Experimental workflow for solubility enhancement.

troubleshooting_logic Start Compound Precipitates in Aqueous Solution CheckpH Is the aqueous solution acidic? Start->CheckpH AdjustpH Decrease pH to protonate the amino group CheckpH->AdjustpH No CheckCosolvent Is a co-solvent (e.g., DMSO) present? CheckpH->CheckCosolvent Yes End Solubility Improved AdjustpH->End AddCosolvent Increase co-solvent % (within experimental limits) CheckCosolvent->AddCosolvent No UseSurfactant Consider adding a surfactant (e.g., Tween-80) or cyclodextrin CheckCosolvent->UseSurfactant Yes AddCosolvent->End UseSurfactant->End

Caption: Troubleshooting logic for precipitation issues.

References

Troubleshooting low cell permeability of "2-amino-4-methylphthalazin-1(2H)-one"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low cell permeability with "2-amino-4-methylphthalazin-1(2H)-one". The following information is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and interpreting their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound belongs to the phthalazinone class of heterocyclic compounds. Phthalazinones are recognized as a "privileged scaffold" in drug discovery due to their wide range of pharmacological activities, which include anticancer, anti-inflammatory, and antihypertensive properties.[1][2] Researchers often investigate derivatives of this scaffold for their potential as novel therapeutic agents.[1][3][4][5]

Q2: I am observing low cell permeability with this compound in my cellular assays. What are the potential reasons for this?

A2: Low cell permeability of a small molecule like this compound can be attributed to several physicochemical and biological factors:

  • Physicochemical Properties: The molecule's size, polarity, charge, and lipophilicity are key determinants of its ability to passively diffuse across the cell membrane.[6][7][8][9] Compounds with high polarity or a large number of hydrogen bond donors may exhibit reduced permeability.

  • Solubility: Poor aqueous solubility can lead to low effective concentrations of the compound at the cell surface, which can be misinterpreted as low permeability.[10][11][12]

  • Efflux by Transporters: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, thereby reducing its intracellular concentration.[13][14][15][16]

  • Experimental Conditions: Factors such as the choice of cell line, buffer pH, and the presence of certain solvents (e.g., DMSO) can influence membrane permeability and compound availability.[6][17][18]

Q3: How can I experimentally assess the cell permeability of this compound?

A3: Several in vitro models are widely used to determine the permeability of drug candidates:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that predicts passive diffusion across an artificial lipid membrane.[19][20][21] It is a high-throughput and cost-effective method for early-stage screening.[19][20]

  • Caco-2 Cell Permeability Assay: This assay uses a human colon adenocarcinoma cell line that forms a monolayer of polarized epithelial cells, mimicking the intestinal barrier.[10][11][22] It can assess both passive diffusion and active transport processes.[20][22]

  • Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: MDCK cells, derived from canine kidney, also form a polarized monolayer and are often used to predict permeability across the intestinal and blood-brain barriers.[14][15][22][23] Genetically engineered MDCK cells that overexpress specific transporters (e.g., MDR1-MDCK) can be used to investigate the role of efflux pumps.[14][15][16]

Q4: What strategies can I employ to improve the cell permeability of this compound?

A4: If low permeability is limiting the efficacy of your compound, consider the following approaches:

  • Chemical Modification (Prodrug Approach): Modifying the structure of the compound to mask polar functional groups can increase its lipophilicity and enhance passive diffusion.[24][25] These modifications are designed to be cleaved by intracellular enzymes, releasing the active parent compound.

  • Formulation Strategies: The use of solubility enhancers or encapsulation in nanocarriers can improve the compound's bioavailability at the cellular level.[26]

  • Inhibition of Efflux Pumps: Co-administration of the compound with a known inhibitor of efflux transporters (e.g., verapamil for P-gp) can increase its intracellular accumulation if it is a substrate for these pumps.[13]

  • pH Adjustment: Altering the pH of the experimental buffer can change the ionization state of the compound, which may influence its permeability.[13]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low apparent permeability (Papp) in Caco-2/MDCK assays Poor aqueous solubility - Measure the thermodynamic solubility of the compound in the assay buffer.- Include solubility enhancers like Bovine Serum Albumin (BSA) in the receiver compartment.[27]- Reduce the test concentration of the compound.
Active efflux - Perform a bi-directional permeability assay (apical to basolateral and basolateral to apical) to determine the efflux ratio.[15][27] An efflux ratio greater than 2 suggests active efflux.[27]- Use cell lines that overexpress specific transporters (e.g., MDCK-MDR1) to confirm if the compound is a substrate.[14][16]
Low compound recovery - Check for non-specific binding to the assay plates. The inclusion of BSA can mitigate this issue.[27]- Analyze for potential metabolism by the cells.[27]- Ensure the analytical method (e.g., LC-MS/MS) is sensitive and accurate for quantifying the compound.
High variability in permeability results Inconsistent cell monolayer integrity - Regularly measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers to ensure tight junction formation.[14]- Use a fluorescent marker with low permeability (e.g., Lucifer yellow) to check for monolayer integrity during the assay.[20]
Issues with compound stock solution - Ensure the compound is fully dissolved in the stock solution (e.g., DMSO).- Check for compound precipitation upon dilution into the aqueous assay buffer.
Discrepancy between PAMPA and cell-based assay results PAMPA overestimates permeability - This can occur if the compound is a substrate for active efflux, as PAMPA only measures passive diffusion.[20] A high efflux ratio in a Caco-2 or MDCK assay would confirm this.
PAMPA underestimates permeability - The compound may be a substrate for active uptake transporters that are present in cell-based models but not in the artificial membrane.[20]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound.

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)[21]

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compound (this compound)

  • High and low permeability control compounds

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound and control compounds in DMSO.

    • Dilute the stock solutions in PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).[21]

  • Prepare the PAMPA Plate:

    • Coat the membrane of the Donor plate with the artificial membrane solution (e.g., 5 µL per well) and allow it to impregnate the filter.[21]

    • Add buffer to the Acceptor plate wells (e.g., 300 µL).[21]

  • Perform the Assay:

    • Add the test and control compound solutions to the Donor plate wells (e.g., 150 µL).[21]

    • Assemble the PAMPA sandwich by placing the Donor plate on top of the Acceptor plate.

    • Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[21][28]

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the Donor and Acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability:

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula, taking into account the concentrations in the donor and acceptor wells, incubation time, and membrane area.

Caco-2/MDCK Bidirectional Permeability Assay

Objective: To determine the apparent permeability and efflux ratio of this compound.

Materials:

  • Caco-2 or MDCK cells

  • Transwell® permeable supports

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and control compounds

  • TEER meter

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Cell Culture:

    • Seed Caco-2 or MDCK cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for the required duration to form a confluent and differentiated monolayer (typically 21 days for Caco-2, 3-5 days for MDCK).[23]

  • Monolayer Integrity Check:

    • Measure the TEER of the monolayers to ensure the formation of tight junctions.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replenish with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Concurrently, perform the assay in the reverse direction by adding the test compound to the basolateral (donor) chamber and sampling from the apical (receiver) chamber.

  • Quantification:

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp values for both A to B and B to A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B).

Visualizations

Troubleshooting_Low_Permeability cluster_investigation Initial Investigation cluster_cell_based Cell-Based Assays cluster_conclusion Conclusion & Next Steps start Low Intracellular Concentration Observed check_solubility Is the compound soluble in assay buffer? start->check_solubility pampa_assay Perform PAMPA Assay (Passive Diffusion) check_solubility->pampa_assay Yes poor_solubility Issue: Poor Solubility check_solubility->poor_solubility No caco2_mdck Perform Caco-2/MDCK Permeability Assay pampa_assay->caco2_mdck High Papp but low cellular activity low_passive Issue: Low Passive Permeability pampa_assay->low_passive Low Papp bidirectional_assay Perform Bidirectional (A-B, B-A) Assay caco2_mdck->bidirectional_assay bidirectional_assay->low_passive Efflux Ratio < 2 and Low Papp efflux_substrate Issue: Active Efflux Substrate bidirectional_assay->efflux_substrate Efflux Ratio > 2 reformulate Action: Reformulate or use solubility enhancers poor_solubility->reformulate prodrug Action: Prodrug approach or chemical modification low_passive->prodrug inhibitor Action: Use efflux pump inhibitors efflux_substrate->inhibitor

Caption: Troubleshooting workflow for low cell permeability.

Permeability_Assay_Selection question What is the primary question about permeability? passive Is the compound passively permeable? question->passive active Is the compound subject to active transport (efflux/uptake)? question->active bbb Does the compound cross the blood-brain barrier? question->bbb pampa Use PAMPA Assay passive->pampa High-throughput screening caco2 Use Caco-2 Assay active->caco2 Mimics intestinal barrier mdck_mdr1 Use MDCK-MDR1 Assay active->mdck_mdr1 Specifically for P-gp efflux bbb->mdck_mdr1 Good in vitro model for BBB

Caption: Decision tree for selecting a permeability assay.

References

Preventing degradation of "2-amino-4-methylphthalazin-1(2H)-one" in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-amino-4-methylphthalazin-1(2H)-one" in solution. The information provided is based on general principles of chemical stability and data for related phthalazinone derivatives.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, focusing on the prevention of degradation.

Issue 1: Loss of compound concentration over time in aqueous solution.

  • Possible Cause: Hydrolytic degradation of the phthalazinone ring or the amino group. The lactam structure within the phthalazinone core can be susceptible to cleavage under aqueous conditions, particularly at non-neutral pH and elevated temperatures.

  • Troubleshooting Steps:

    • pH Control: Ensure the solution pH is maintained within a stable range, ideally close to neutral (pH 6-7.5). Use appropriate buffer systems to prevent pH drift. Avoid strongly acidic or basic conditions.

    • Temperature Control: Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

    • Solvent System: If the experimental design allows, consider using a co-solvent system (e.g., with DMSO or ethanol) to reduce the activity of water and potentially slow down hydrolysis.

Issue 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS).

  • Possible Cause: Formation of degradation products due to oxidation, hydrolysis, or photodegradation.

  • Troubleshooting Steps:

    • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.

    • Inert Atmosphere: For long-term storage or when working with sensitive assays, consider purging the solution and the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.

    • Antioxidants: If oxidative degradation is suspected, the addition of a small amount of a compatible antioxidant may be beneficial. The choice of antioxidant will depend on the specific experimental system.

    • Forced Degradation Study: To identify the potential degradation products, a forced degradation study can be performed. This involves exposing the compound to stress conditions (acid, base, peroxide, heat, and light) to accelerate the formation of degradation products, which can then be characterized.

Issue 3: Inconsistent results in biological or chemical assays.

  • Possible Cause: Degradation of the compound leading to a lower effective concentration and the presence of interfering degradation products.

  • Troubleshooting Steps:

    • Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of "this compound" for your experiments.

    • Stability-Indicating Analytical Method: Develop and use a validated stability-indicating analytical method (e.g., HPLC with UV or MS detection) to monitor the concentration and purity of your compound throughout the experiment. This will allow you to distinguish the parent compound from any degradation products.

    • Control Experiments: Include appropriate controls in your assays to assess the impact of the solvent and storage conditions on the experimental outcome.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in solution?

Based on the chemical structure and the reactivity of related phthalazinone compounds, the primary potential degradation pathways are:

  • Hydrolysis: The amide bond in the phthalazinone ring can undergo hydrolysis, leading to ring-opening. This is often catalyzed by acidic or basic conditions.

  • Oxidation: The amino group and the heterocyclic ring may be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation.

Q2: What are the recommended storage conditions for solutions of this compound?

To ensure the stability of your solutions, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (short-term) or -20°C (long-term)To slow down the rate of all chemical degradation reactions.
Light Store in amber vials or protect from lightTo prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storageTo minimize oxidative degradation.
pH Maintain a neutral pH (6-7.5) using a suitable bufferTo minimize acid- and base-catalyzed hydrolysis.
Container Use high-quality, inert glass or polypropylene vialsTo prevent adsorption to the container surface and leaching of contaminants.

Q3: How can I perform a forced degradation study to understand the stability of my compound?

A forced degradation study involves subjecting the compound to various stress conditions to accelerate its degradation. This helps in identifying potential degradation products and developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

Objective: To identify the potential degradation products of "this compound" under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • UV lamp

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve in the solvent before analysis.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 48 hours.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable HPLC method to separate the parent compound from the degradation products.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Characterize the major degradation products using techniques like LC-MS and NMR if necessary.

Stress ConditionReagentTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl60°C24 hoursPotential hydrolysis of the lactam ring.
Base Hydrolysis 0.1 M NaOH60°C24 hoursPotential hydrolysis of the lactam ring.
Oxidation 3% H₂O₂Room Temp.24 hoursFormation of N-oxides or other oxidation products.
Thermal -105°C24 hoursThermally induced degradation products.
Photolytic UV lightRoom Temp.48 hoursPhotodegradation products.

Visualizations

DegradationPathways cluster_main This compound cluster_products Degradation Products A 2-amino-4-methyl- phthalazin-1(2H)-one B Hydrolysis Products (Ring-opened) A->B  Hydrolysis (H₂O, H⁺/OH⁻) C Oxidation Products (e.g., N-oxide) A->C  Oxidation ([O]) D Photodegradation Products A->D  Photodegradation (hν)

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation prep->oxid photo Photodegradation prep->photo thermal Thermal Stress prep->thermal analysis HPLC/LC-MS Analysis acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis outcome Identify Degradation Products & Assess Stability analysis->outcome

Caption: Workflow for a forced degradation study.

Technical Support Center: Enhancing the Bioavailability of Phthalazinone-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability associated with phthalazinone-based compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many phthalazinone-based compounds exhibit poor oral bioavailability?

A1: Phthalazinone-based compounds, including several potent PARP inhibitors, are often characterized by poor aqueous solubility, which is a primary reason for their low oral bioavailability. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. Low solubility limits the concentration of the drug available for absorption across the intestinal wall. Additionally, some phthalazinone derivatives may be subject to efflux by transporters like P-glycoprotein (P-gp), which actively pumps the drug out of intestinal cells, further reducing absorption.

Q2: What are the primary strategies to overcome the poor bioavailability of phthalazinone derivatives?

A2: The main approaches focus on enhancing the solubility and dissolution rate of these compounds. Key strategies include:

  • Formulation Technologies:

    • Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate.

    • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to improved bioavailability. This includes lipospheres, nanocrystals, and polymeric nanoparticles.

  • Chemical Modification:

    • Prodrug Synthesis: Modifying the chemical structure of the phthalazinone compound to create a more soluble or permeable prodrug that is converted to the active drug in the body.

Q3: Which formulation strategy has shown significant success for phthalazinone-based compounds?

A3: Amorphous solid dispersions have demonstrated considerable success in improving the oral bioavailability of phthalazinone-based PARP inhibitors, such as olaparib. Studies have shown that formulating olaparib as a solid dispersion can lead to a substantial increase in its systemic exposure compared to the crystalline form of the drug.

Troubleshooting Guides

Issue 1: Low and Variable Oral Exposure in Preclinical Animal Studies
Possible Cause Troubleshooting/Optimization Strategy
Poor aqueous solubility limiting dissolution in the GI tract.Formulate as an amorphous solid dispersion. Dispersing the compound in a hydrophilic polymer matrix can prevent crystallization and maintain a supersaturated state in the gut, enhancing absorption. A common technique is spray drying.
Rapid recrystallization of the amorphous form in the GI fluid.Select an appropriate polymer for the solid dispersion. Polymers like hypromellose (HPMC) are effective at maintaining the supersaturation of olaparib and preventing its recrystallization in aqueous solutions.
Substrate for efflux transporters (e.g., P-gp) in the intestine.Co-administration with an efflux pump inhibitor. Some phthalazinone derivatives themselves can inhibit efflux transporters, potentially improving their own absorption or that of co-administered drugs. Alternatively, formulate with excipients that inhibit P-gp.
High first-pass metabolism.Consider a prodrug approach. A prodrug can be designed to be less susceptible to first-pass metabolism and release the active compound after absorption.
Issue 2: Difficulty in Preparing a Stable and Effective Nanoparticle Formulation
Possible Cause Troubleshooting/Optimization Strategy
Drug precipitation during nanoparticle formation.Optimize the solvent/anti-solvent system and stabilizer concentration. For methods like nanoprecipitation, the choice of a suitable solvent for the drug and polymer, and an anti-solvent, is critical. The concentration of stabilizers, such as surfactants or polymers, should be optimized to prevent particle aggregation.
Low drug loading or encapsulation efficiency.Select a polymer with high affinity for the drug. The interaction between the drug and the polymer matrix is crucial for achieving high encapsulation efficiency. Also, optimize the drug-to-polymer ratio.
Particle aggregation upon storage.Incorporate appropriate stabilizers. Use of steric stabilizers (e.g., PEGylated polymers) or electrostatic stabilizers can prevent nanoparticle aggregation. Lyophilization with a cryoprotectant can also improve long-term stability.

Data on Bioavailability Enhancement of Olaparib (A Phthalazinone-Based PARP Inhibitor)

The following tables summarize quantitative data from preclinical studies on olaparib, demonstrating the impact of formulation strategies on its oral bioavailability.

Table 1: In Vivo Pharmacokinetic Parameters of Olaparib Solid Dispersion in Rats

FormulationCmax (ng/mL)AUC0–24 (ng·h/mL)Fold Increase in CmaxFold Increase in AUC0–24
Crystalline Olaparib150.3 ± 45.1865.4 ± 210.7--
HPMC-based Solid Dispersion1605.2 ± 312.83626.0 ± 754.310.684.19

Data from a study where rats were orally administered a 20 mg/kg dose of olaparib.[1][2][3][4][5]

Table 2: Pharmacokinetic Parameters of Olaparib Nanoformulations in Rats

Formulationt1/2 (h)Fold Increase in Half-life
Olaparib alone7.8 ± 1.2-
Olaparib Lipospheres9.8 ± 1.51.26

Data from a study investigating olaparib-loaded lipospheres.[6]

Experimental Protocols

Protocol 1: Preparation of an Olaparib-HPMC Solid Dispersion by Spray Drying

This protocol is based on a successful method to enhance the oral bioavailability of olaparib.[1]

1. Materials:

  • Olaparib

  • Hypromellose (HPMC)

  • Colloidal silica

  • Ethanol

  • Distilled water

2. Procedure:

  • Prepare the spray solution by dissolving 300 mg of HPMC in a mixture of ethanol and distilled water.

  • Dissolve 150 mg of olaparib in the polymer solution to achieve a drug-to-polymer ratio of 1:2 (w/w).

  • Uniformly suspend 75 mg of colloidal silica in the solution. This acts as a drying adjuvant to improve the yield.

  • Set the spray dryer (e.g., Yamato ADL311SA) to the following parameters:

    • Inlet temperature: 85 °C

    • Outlet temperature: 55 °C

    • Feeding flow rate: 1.5 mL/min

    • Atomizing air pressure: 0.1 MPa

  • Spray dry the solution to obtain the solid dispersion powder.

  • Further dry the collected powder in an oven at 60 °C for 30 minutes to ensure the loss on drying (LOD) is below 1.0%.

  • Store the final product in a sealed container with a desiccant.

Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Phthalazinone Compounds

This protocol provides a general framework for assessing the dissolution of poorly soluble compounds.

1. Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution media (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)

  • HPLC or UV-Vis spectrophotometer for drug quantification

2. Procedure:

  • Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel. Equilibrate the medium to 37 ± 0.5 °C.

  • Place a single dose of the phthalazinone compound formulation (e.g., tablet, capsule, or an equivalent amount of powder) in the vessel.

  • Start the apparatus at a specified paddle speed (e.g., 50 or 75 rpm).

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.

  • Filter the sample immediately through a suitable filter (e.g., 0.45 µm PTFE).

  • Analyze the filtrate for the concentration of the dissolved phthalazinone compound using a validated analytical method (HPLC or UV-Vis).

  • Calculate the percentage of drug dissolved at each time point.

Protocol 3: In Vivo Pharmacokinetic Study in Rats for Oral Bioavailability Assessment

This protocol outlines a typical in vivo study to determine the oral bioavailability of a new phthalazinone formulation.[1]

1. Animals:

  • Male Sprague Dawley rats (250 ± 20 g)

2. Formulation and Dosing:

  • Prepare a suspension of the test formulation (e.g., solid dispersion) and the control (crystalline drug) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Fast the rats overnight prior to dosing.

  • Administer the formulation orally via gavage at a specific dose (e.g., 20 mg/kg).

  • For intravenous administration (to determine absolute bioavailability), dissolve the compound in a suitable vehicle and administer via the tail vein at a lower dose.

3. Blood Sampling:

  • Collect blood samples (approximately 350 µL) from a cannulated artery (e.g., femoral artery) at predefined time points (e.g., 0.25, 0.5, 1, 2, 3, 6, 9, 12, and 24 hours post-dose).

  • Immediately centrifuge the blood samples (e.g., 13,500 rpm for 15 min at 4 °C) to separate the plasma.

  • Store the plasma samples at -20 °C until analysis.

4. Bioanalysis and Pharmacokinetic Analysis:

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the phthalazinone compound in the plasma samples.

  • Analyze the plasma samples to obtain the concentration-time data.

  • Use pharmacokinetic software to calculate key parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).

  • Calculate the relative oral bioavailability by comparing the AUC of the test formulation to the control, and the absolute oral bioavailability by comparing the oral AUC to the intravenous AUC.

Visualizations

PARP_Inhibitor_Signaling_Pathway ssb Single-Strand DNA Break parp PARP Enzyme ssb->parp recruits & activates replication DNA Replication ssb->replication par PAR Polymer Synthesis parp->par catalyzes ber Base Excision Repair (BER) par->ber recruits BER proteins ber->ssb repairs phthalazinone Phthalazinone-based PARP Inhibitor phthalazinone->parp inhibits dsb Double-Strand DNA Break replication->dsb leads to hr_proficient Homologous Recombination (HR) Proficient Cell dsb->hr_proficient hr_deficient Homologous Recombination (HR) Deficient Cell dsb->hr_deficient repair DSB Repair hr_proficient->repair apoptosis Apoptosis / Cell Death hr_deficient->apoptosis survival Cell Survival repair->survival

Caption: Mechanism of action of phthalazinone-based PARP inhibitors.

Bioavailability_Workflow start New Phthalazinone Compound in_vitro_diss In Vitro Dissolution Testing start->in_vitro_diss caco2 Caco-2 Permeability Assay start->caco2 in_vivo_pk In Vivo Pharmacokinetic Study in Rats start->in_vivo_pk Initial Screen formulation Formulation Development (e.g., Solid Dispersion, Nanoparticles) in_vitro_diss->formulation Low Dissolution caco2->formulation Low Permeability formulation->in_vivo_pk data_analysis Data Analysis: Calculate Cmax, AUC, Bioavailability in_vivo_pk->data_analysis decision Go/No-Go Decision for Further Development data_analysis->decision

Caption: Experimental workflow for assessing oral bioavailability.

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-4-methylphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-amino-4-methylphthalazin-1(2H)-one, particularly for scaling up to preclinical study quantities.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and scalable approach for the synthesis of this compound is the cyclocondensation of 2-acetylbenzoic acid with hydrazine hydrate. This reaction is typically performed in a suitable solvent under reflux conditions.

Q2: What are the critical process parameters to control during scale-up?

When scaling up the synthesis, the following parameters are critical to monitor and control:

  • Temperature: Exothermic reactions are possible, and maintaining a consistent temperature is crucial for reaction kinetics and impurity profiles.

  • Rate of Addition: Slow and controlled addition of hydrazine hydrate is recommended to manage the reaction exotherm and prevent side reactions.

  • Stirring: Efficient agitation is necessary to ensure homogeneity, especially in larger reactor volumes.

  • Control of Residual Hydrazine: Hydrazine is toxic, and its residual levels in the final product must be strictly controlled and monitored.[1][2]

Q3: What are the primary safety concerns associated with this synthesis?

The primary safety concern is the handling of hydrazine hydrate, which is a corrosive, flammable, and highly toxic substance. Appropriate personal protective equipment (PPE), a well-ventilated fume hood, and emergency procedures are mandatory. The potential for runaway reactions, especially during scale-up, should also be carefully assessed.

Q4: How can I purify the final product?

Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water. Slurrying the crude product in a non-polar solvent can also help remove impurities. For higher purity requirements, column chromatography may be necessary, although this is less ideal for large-scale production.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Increase reaction time and/or temperature. - Ensure efficient stirring. - Check the purity of starting materials (2-acetylbenzoic acid and hydrazine hydrate).
Side reactions.- Control the rate of addition of hydrazine hydrate. - Optimize the reaction temperature to favor the desired product formation.
Product loss during workup or purification.- Optimize the recrystallization solvent and procedure to minimize solubility of the product in the mother liquor. - Ensure complete precipitation of the product before filtration.
High Levels of Impurities Formation of hydrazone or other condensation byproducts.- Adjust the stoichiometry of the reactants. An excess of hydrazine hydrate may lead to byproducts. - Optimize the reaction temperature and time.
Residual starting materials.- Ensure the reaction goes to completion by monitoring with techniques like TLC or HPLC. - Optimize the purification process to effectively remove unreacted starting materials.
Difficulty with Product Isolation/Crystallization Product is too soluble in the reaction solvent.- After the reaction is complete, cool the mixture slowly and for a sufficient amount of time to induce crystallization. - If necessary, partially remove the solvent under reduced pressure before cooling. - Consider adding an anti-solvent to promote precipitation.
Oily product formation.- Ensure all starting materials and solvents are dry. - Try different recrystallization solvents or solvent mixtures. - Triturate the oily product with a non-polar solvent to induce solidification.
Inconsistent Results on Scale-Up Poor heat transfer in larger reactors.- Use a reactor with a jacket for better temperature control. - Adjust the heating/cooling ramp rates to mimic the conditions of the smaller scale.
Inefficient mixing.- Use an appropriate impeller and agitation speed for the reactor size and viscosity of the reaction mixture.
Changes in reagent addition rates.- Use a syringe pump or a dropping funnel with controlled addition for scalable and reproducible results.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Acetylbenzoic acid

  • Hydrazine hydrate (e.g., 80% solution in water)

  • Ethanol (or another suitable solvent like acetic acid)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylbenzoic acid in ethanol.

  • Slowly add hydrazine hydrate to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for a specified time (typically 4-8 hours), monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain crude this compound.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Quantitative Data Summary
ParameterLaboratory Scale (Example)Pilot Scale (Target)
Starting Material (2-acetylbenzoic acid) 10 g1 kg
Hydrazine Hydrate (80%) 1.2 equivalents1.2 equivalents
Solvent (Ethanol) 100 mL10 L
Reaction Temperature 78 °C (Reflux)78 °C (Reflux)
Reaction Time 6 hours6-8 hours (monitor)
Typical Yield (Crude) 85-95%80-90%
Purity (after recrystallization) >98%>98%

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 2-Acetylbenzoic Acid in Ethanol start->dissolve add_hydrazine Slowly Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux Reaction Mixture (Monitor Progress) add_hydrazine->reflux cool Cool to Room Temperature & then Ice Bath reflux->cool filter Vacuum Filter & Wash with Cold Ethanol cool->filter dry Dry Under Vacuum filter->dry recrystallize Recrystallize from Ethanol dry->recrystallize end Pure Product recrystallize->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield high_impurities High Impurities start->high_impurities isolation_issues Isolation Issues start->isolation_issues incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn side_rxn Side Reactions? low_yield->side_rxn loss_workup Loss During Workup? low_yield->loss_workup byproducts Byproducts Formed? high_impurities->byproducts residual_sm Residual Starting Material? high_impurities->residual_sm solubility High Solubility? isolation_issues->solubility oily_product Oily Product? isolation_issues->oily_product increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp Yes optimize_addition Optimize Reagent Addition side_rxn->optimize_addition Yes optimize_purification Optimize Purification loss_workup->optimize_purification Yes adjust_stoichiometry Adjust Stoichiometry byproducts->adjust_stoichiometry Yes monitor_completion Monitor to Completion residual_sm->monitor_completion Yes change_solvent Change/Add Anti-solvent solubility->change_solvent Yes triturate Triturate with Non-polar Solvent oily_product->triturate Yes

Caption: A logical flow diagram for troubleshooting common synthesis issues.

References

Validation & Comparative

Validating the anticancer activity of "2-amino-4-methylphthalazin-1(2H)-one" in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalazinone scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved and experimental anticancer agents. This guide provides a comparative analysis of the anticancer activity of select phthalazinone derivatives, offering a side-by-side look at their efficacy in various cancer cell lines, their mechanisms of action, and the experimental protocols used for their validation.

Comparative Anticancer Activity

The in vitro cytotoxic activity of various phthalazinone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. For context, these values are compared against established chemotherapeutic agents.

Compound/DrugTarget/MechanismCell LineIC50 (µM)Reference DrugIC50 (µM)
Olaparib PARP InhibitorMultiple BRCA-mutated cancersVaries by cell line--
Vatalanib VEGFR InhibitorMultiple solid tumorsVaries by cell line--
Compound 6g Not specifiedMCF-7 (Breast)7.64 ± 0.5Cisplatin13 ± 1[1]
Compound 6e Not specifiedA-2780 (Ovarian)5.53 ± 0.09--
Compound 8e Not specifiedA-2780 (Ovarian)7.51 ± 0.13--
Compound 9a Not specifiedNCI-H460 (Lung)7.36 ± 0.08--
Compound 9b Not specifiedNCI-H460 (Lung)8.49 ± 0.25--
Compound 9d Not specifiedNCI-H460 (Lung)7.77 ± 0.17--
Compound 12b VEGFR2 Inhibition, Apoptosis InductionHCT-116 (Colon)0.32Sorafenib2.93[2]
Compound 13c VEGFR2 Inhibition, Apoptosis InductionHCT-116 (Colon)0.64Sorafenib2.93[2]
Compound 11d EGFR Inhibition, Apoptosis InductionMDA-MB-231 (Breast)0.92Erlotinib1.02[3]
Compound 12c EGFR Inhibition, Apoptosis InductionMDA-MB-231 (Breast)1.89Erlotinib1.02[3]
Compound 12d EGFR Inhibition, Apoptosis InductionMDA-MB-231 (Breast)0.57Erlotinib1.02[3]
Oxadiazol-phthalazinone 1 Apoptosis Induction, MAPK/Topo II InhibitionHepG2 (Liver)5.5 - 15Doxorubicin~4-7
Oxadiazol-phthalazinone 2e Apoptosis Induction, MAPK/Topo II InhibitionHepG2 (Liver)5.5 - 15Doxorubicin~4-7
Oxadiazol-phthalazinone 7d Apoptosis Induction, MAPK/Topo II InhibitionHepG2 (Liver)5.5 - 15Doxorubicin~4-7

Signaling Pathways and Mechanisms of Action

The anticancer effects of phthalazinone derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Below are diagrams illustrating the mechanisms of two clinically relevant phthalazinone-based drugs, Olaparib and Vatalanib, as well as a general workflow for evaluating the anticancer activity of novel compounds.

experimental_workflow General Experimental Workflow for Anticancer Drug Evaluation cluster_in_vitro In Vitro Studies compound Phthalazinone Derivative cell_lines Cancer Cell Lines (e.g., MCF-7, HCT-116) compound->cell_lines Treatment mtt MTT Assay (Cytotoxicity) cell_lines->mtt IC50 Determination apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) apoptosis->cell_cycle pathway Signaling Pathway Analysis cell_cycle->pathway PARP_Inhibition Mechanism of PARP Inhibition ssb DNA Single-Strand Break (SSB) parp PARP Enzyme ssb->parp repair SSB Repair parp->repair no_repair SSB Accumulation parp->no_repair replication DNA Replication no_repair->replication olaparib Olaparib (PARP Inhibitor) olaparib->parp Inhibits dsb Double-Strand Break (DSB) replication->dsb hrr Homologous Recombination Repair (HRR) dsb->hrr no_hrr Defective HRR (e.g., BRCA mutation) dsb->no_hrr apoptosis Cell Death (Apoptosis) no_hrr->apoptosis VEGFR_Inhibition Mechanism of VEGFR Inhibition vegf VEGF vegfr VEGFR vegf->vegfr Binds dimerization Receptor Dimerization vegfr->dimerization no_angiogenesis Inhibition of Angiogenesis vegfr->no_angiogenesis vatalanib Vatalanib (VEGFR Inhibitor) vatalanib->vegfr Inhibits autophosphorylation Autophosphorylation dimerization->autophosphorylation downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) autophosphorylation->downstream angiogenesis Angiogenesis (Blood Vessel Formation) downstream->angiogenesis tumor_growth Tumor Growth & Metastasis angiogenesis->tumor_growth no_angiogenesis->tumor_growth Inhibits

References

A Comparative Analysis of PARP Inhibitory Activity: Olaparib vs. 2-amino-4-methylphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at a Clinical Powerhouse and a Novel Phthalazinone Derivative in the Realm of PARP Inhibition

In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant breakthrough, particularly for cancers harboring deficiencies in DNA damage repair pathways. Olaparib, a trailblazer in this class, has established a robust clinical profile. This guide provides a comparative overview of the PARP inhibitory activity of Olaparib against the lesser-known compound, 2-amino-4-methylphthalazin-1(2H)-one.

This guide will first delve into the established PARP inhibitory profile of Olaparib, supported by quantitative data. Subsequently, it will explore the broader context of phthalazinone derivatives as PARP inhibitors, highlighting the current data gap for this compound.

Olaparib: A Potent and Clinically Validated PARP Inhibitor

Olaparib functions as a potent inhibitor of PARP enzymes, primarily PARP1 and PARP2.[6] Its mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes, a phenomenon that is highly cytotoxic to cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations.

Quantitative Analysis of Olaparib's PARP Inhibition

The inhibitory potency of Olaparib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The following table summarizes the reported IC50 values for Olaparib against PARP1 and PARP2.

CompoundTarget EnzymeReported IC50 (nM)
Olaparib PARP10.5 - 1
PARP20.2 - 0.3

Note: IC50 values can vary depending on the specific assay conditions and reagents used.[6][7]

The Phthalazinone Scaffold: A Privileged Structure for PARP Inhibition

The phthalazinone core is a recurring motif in the design of PARP inhibitors.[1][2][3][4][5] Research into various phthalazinone derivatives has demonstrated their potential to effectively inhibit PARP enzymes.[1][2][3][4][5] These findings underscore the importance of this chemical scaffold in the development of new therapeutic agents targeting PARP.

This compound: An Unexplored Candidate

Despite the promise of the phthalazinone structure, a thorough review of published literature reveals a lack of specific data on the PARP inhibitory activity of this compound. While studies on the synthesis and biological evaluation of other amino- and polyaminophthalazin-1(2H)-ones exist, they have primarily focused on general cytotoxicity rather than specific PARP inhibition assays.[8][9] Therefore, a direct comparison of its PARP inhibitory potency with Olaparib is not currently feasible.

Signaling Pathways and Experimental Methodologies

To understand the context of PARP inhibition, it is crucial to visualize the underlying biological pathways and the experimental methods used to assess inhibitor activity.

PARP Signaling in DNA Damage Response

PARP enzymes play a critical role in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks. The following diagram illustrates the central role of PARP in this process.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR Olaparib Olaparib Inhibition PARP1->Olaparib Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment Repair DNA Repair Recruitment->Repair

Caption: PARP1 activation at sites of DNA single-strand breaks.

Experimental Workflow for PARP Inhibition Assay

The inhibitory activity of compounds like Olaparib is determined using various in vitro assays. A common method is the colorimetric PARP assay, which measures the incorporation of biotinylated NAD+ onto histone proteins.

PARP_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Detection Plate Histone-coated 96-well plate Inhibitor Add Test Compound (e.g., Olaparib) Plate->Inhibitor Enzyme Add PARP Enzyme and Biotinylated NAD+ Inhibitor->Enzyme Incubation Incubate to allow PARylation Enzyme->Incubation Detection Add Streptavidin-HRP and Substrate Incubation->Detection Measurement Measure Absorbance (Colorimetric Signal) Detection->Measurement

Caption: Workflow of a colorimetric PARP inhibition assay.

Experimental Protocols

Detailed protocols are essential for the accurate assessment and comparison of PARP inhibitors. Below is a representative protocol for a colorimetric PARP assay.

Colorimetric PARP Assay Protocol

This protocol outlines the key steps for determining the IC50 of a PARP inhibitor.

  • Plate Coating: A 96-well plate is coated with histone proteins, which serve as the substrate for PARP enzyme. The plate is then washed and blocked to prevent non-specific binding.

  • Compound Addition: The test compound (e.g., Olaparib or this compound) is serially diluted and added to the wells. Control wells with no inhibitor are also prepared.

  • Enzyme Reaction: Purified PARP enzyme and a biotinylated NAD+ solution are added to each well to initiate the PARylation reaction. The plate is incubated at room temperature to allow the enzyme to function.

  • Detection: After incubation, the plate is washed to remove unbound reagents. Streptavidin-HRP conjugate is added, which binds to the biotinylated ADP-ribose chains on the histones. A colorimetric HRP substrate is then added.

  • Data Analysis: The absorbance of each well is measured using a microplate reader. The percentage of PARP inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.[10][11][12][13]

A similar principle is used in fluorescence polarization (FP)-based PARP trapping assays, where the trapping of PARP to a fluorescently labeled DNA probe by an inhibitor leads to an increase in the FP signal.[14][15][16][17][18]

Conclusion

Olaparib stands as a well-characterized and clinically successful PARP inhibitor with potent activity against PARP1 and PARP2. While the phthalazinone scaffold present in this compound is a promising feature for potential PARP inhibition, there is currently no direct experimental evidence to support this. Future research, employing the standardized assays outlined in this guide, is necessary to elucidate the PARP inhibitory activity of this compound and determine its potential as a therapeutic agent. For researchers in drug development, the exploration of novel phthalazinone derivatives remains a compelling avenue for the discovery of next-generation PARP inhibitors.

References

Comparing the efficacy of "2-amino-4-methylphthalazin-1(2H)-one" with other known anticancer agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Phthalazinone Derivatives and Other Established Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of this review, there is no publicly available scientific literature detailing the specific anticancer efficacy of "2-amino-4-methylphthalazin-1(2H)-one." Therefore, this guide provides a comparative overview of the broader class of phthalazinone derivatives against established anticancer agents, drawing upon available experimental data.

The landscape of anticancer drug discovery is continually evolving, with a persistent search for novel compounds that exhibit high efficacy and selectivity against tumor cells. The phthalazinone scaffold has emerged as a significant "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Derivatives of phthalazinone have demonstrated a wide array of pharmacological activities, including promising anticancer properties.[1][2] This guide compares the efficacy of these phthalazinone derivatives with established platinum-based anticancer agents, providing available quantitative data, experimental methodologies, and visual representations of relevant biological and experimental pathways.

Quantitative Efficacy of Phthalazinone Derivatives: In Vitro Studies

The anticancer potential of various phthalazinone derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these assessments. Lower IC50 values indicate greater potency. The following tables summarize the IC50 values for several novel phthalazinone derivatives from recent studies.

Table 1: IC50 Values of Phthalazinone-Dithiocarbamate Hybrids

CompoundA-2780 (Ovarian) IC50 (µM)NCI-H460 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)
6e 5.53 ± 0.09>5014.2 ± 0.5
6g 5.20 ± 0.13>507.64 ± 0.5
8e 7.51 ± 0.13>5017.3 ± 0.8
9a 20.3 ± 0.57.36 ± 0.08>50
9b 25.1 ± 0.88.49 ± 0.25>50
9d 15.4 ± 0.47.77 ± 0.17>50
9g 6.75 ± 0.12>5035.4 ± 1.2
Cisplatin 1.0 ± 0.14.0 ± 0.313 ± 1

Data sourced from a study on phthalazinone-dithiocarbamate hybrids.[3] Compounds 6 and 8 have the dithiocarbamate moiety at the N2 position, while compounds 9 have it at the C4 position, indicating that the substitution position influences activity and selectivity.[3]

Table 2: IC50 Values of Pyran-Linked Phthalazinone-Pyrazole Hybrids

CompoundA549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)
4a 14.117.9
4b 10.611.8
4c 9.810.1
4f 16.418.6
4g 15.613.1

Data from a study on novel pyran-linked phthalazinone-pyrazole hybrids.[4] Compound 4c was the most promising from this series.[4]

Table 3: IC50 Values of Phthalazine Derivatives as VEGFR-2 Inhibitors

CompoundMCF-7 (Breast) IC50 (µM)Hep G2 (Liver) IC50 (µM)
2g 0.150.18
3a 0.280.26
3c 0.250.24
4a 0.120.09
5a 0.210.22
5b 0.190.18

Data from a study on phthalazine derivatives designed as VEGFR-2 inhibitors.[5] Compounds 2g and 4a were identified as the most potent derivatives against these cell lines.[5]

Comparison with Established Platinum-Based Anticancer Agents

Platinum-based drugs are a cornerstone of chemotherapy. For comparison, data on some of these agents are presented below. It is important to note that direct comparison of IC50 values across different studies and cell lines should be done with caution due to variations in experimental conditions.

Table 4: Efficacy Data for Selected Platinum-Based Agents

AgentCancer Types with Demonstrated ActivityNotable Efficacy Data
Satraplatin Prostate, Lung, OvarianIn vitro IC50 against human ovarian cell lines was 1.7 µM (range 0.084–4.6 µM), compared to 3.5 µM for cisplatin (range 0.11–12.6 µM).[1]
Miriplatin Hepatocellular Carcinoma (HCC)In a Phase II study for HCC, transarterial chemoembolization (TACE) with Miriplatin resulted in a 70.0% overall response rate and a 37.7% complete response rate.[5]
Iproplatin Colon, Breast, PancreaticA preliminary Phase II trial showed partial responses in 2/15 patients with colon cancer and 3/18 with breast cancer.[6]

Mechanisms of Action

The anticancer effects of phthalazinone derivatives are diverse and target various key cellular pathways involved in cancer progression.[7][8]

  • PARP Inhibition: Some phthalazinones, like the well-known drug Olaparib, act as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. By inhibiting PARP, these agents can lead to the accumulation of DNA damage and cell death, particularly in cancers with existing DNA repair deficiencies like BRCA mutations.[1][2]

  • Kinase Inhibition: Many derivatives have been developed as inhibitors of critical protein kinases.

    • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Several phthalazine derivatives have shown potent inhibitory activity against VEGFR-2.[5][8]

    • EGFR Inhibition: Epidermal Growth Factor Receptor is another important target, and its inhibition can block signaling pathways that promote cell proliferation.[8]

    • Aurora Kinase Inhibition: These kinases are involved in cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis.[1][8]

In contrast, platinum-based agents like cisplatin, satraplatin, and iproplatin exert their cytotoxic effects primarily by binding to DNA, forming adducts and cross-links that interfere with DNA replication and transcription, ultimately triggering apoptosis.[9][10]

Below is a generalized diagram of a kinase signaling pathway that can be targeted by phthalazinone derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS Receptor->RAS Phthalazinone Phthalazinone Derivative Phthalazinone->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription G A 1. Seed Cancer Cells in 96-well plate B 2. Add Phthalazinone Derivatives (various concentrations) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent to each well C->D E 5. Incubate for 2-4 hours (Formazan crystal formation) D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

References

Structure-activity relationship of "2-amino-4-methylphthalazin-1(2H)-one" analogs in breast cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The phthalazinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer properties.[1][2] Derivatives of phthalazin-1(2H)-one have been investigated as inhibitors of various key targets in breast cancer, such as poly (ADP-ribose) polymerase (PARP), epidermal growth factor receptor (EGFR), and bromodomain-containing protein 4 (BRD4).[1][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various phthalazinone analogs, summarizing their in vitro efficacy against breast cancer cell lines and the signaling pathways they modulate. While specific data for "2-amino-4-methylphthalazin-1(2H)-one" is not extensively available in the reviewed literature, this guide will focus on the broader class of phthalazinone derivatives to infer key structural requirements for anti-breast cancer activity.

Comparative Efficacy of Phthalazinone Analogs

The anti-proliferative activity of various phthalazinone derivatives has been evaluated against different breast cancer cell lines, including MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The half-maximal inhibitory concentration (IC50) values from these studies are summarized below to facilitate a comparison of their cytotoxic effects.

Table 1: Cytotoxicity of 4-Substituted Phthalazinone Analogs against Breast Cancer Cell Lines

Compound IDCore Structure ModificationBreast Cancer Cell LineIC50 (µM)Reference
DDT26 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl) substituentMDA-MB-231Not specified, but potent[1]
MDA-MB-468Not specified, but potent[1]
MCF-7Not specified, but potent[1]
11d 4-benzyl substituent with further modification at N2MCF-72.1[3]
MDA-MB-2310.92[3]
12c 4-benzyl substituent with further modification at N2MCF-71.4[3]
MDA-MB-2311.89[3]
12d 4-benzyl substituent with further modification at N2MCF-71.9[3]
MDA-MB-2310.57[3]
Erlotinib (Ref.) -MCF-71.32[3]
MDA-MB-2311.02[3]

Table 2: Cytotoxicity of N2-Substituted Phthalazinone-Dithiocarbamate Analogs against MCF-7 Breast Cancer Cells

Compound IDN2-SubstituentIC50 (µM)Reference
6g Propargyl-dithiocarbamate7.64[2]
Cisplatin (Ref.) -13[2]

Structure-Activity Relationship Insights

From the available data, several key structure-activity relationships for phthalazinone analogs in breast cancer can be inferred:

  • Substitution at the C4 Position: The nature of the substituent at the 4-position of the phthalazinone ring is critical for activity. Large aromatic moieties, such as the benzyl group in compounds 11d, 12c, and 12d, have shown potent cytotoxicity.[3] Further modifications on this benzyl group can fine-tune the activity. The 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl) substitution in compound DDT26 confers potent inhibitory activity against BRD4.[1]

  • Substitution at the N2 Position: The N2 position of the phthalazinone core is another key site for modification. The introduction of dithiocarbamate moieties at this position has been explored, with the propargyl-dithiocarbamate analog (6g) showing promising activity against MCF-7 cells.[2] In the case of 4-benzyl substituted analogs, further derivatization at the N2 position with acetohydrazide and subsequent modifications (compounds 11d, 12c, 12d) led to potent EGFR inhibitors with significant cytotoxicity.[3]

  • Target-Specific Modifications: The design of substituents is often guided by the intended biological target. For BRD4 inhibition, the phthalazinone moiety can mimic the substrate of PARP1, leading to dual-target inhibitors.[1][4] For EGFR inhibition, specific side chains at the N2 position of a 4-benzylphthalazinone core are crucial for high-affinity binding.[3]

Mechanisms of Action and Signaling Pathways

Phthalazinone analogs exert their anti-breast cancer effects through the modulation of various signaling pathways. The primary mechanisms identified in the literature include the inhibition of key enzymes involved in cancer cell proliferation and survival.

BRD4 and PARP1 Inhibition

A series of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives have been developed as potent inhibitors of BRD4, a key regulator of oncogene expression.[1][4] Notably, the phthalazinone core of some of these compounds can also inhibit PARP1, an enzyme crucial for DNA damage repair. This dual inhibition can lead to synergistic anticancer effects, particularly in triple-negative breast cancer (TNBC).[1]

BRD4_PARP1_Inhibition cluster_0 Phthalazinone Analog (e.g., DDT26) cluster_1 Cellular Processes Phthalazinone Phthalazinone BRD4 BRD4 Phthalazinone->BRD4 Inhibits PARP1 PARP1 Phthalazinone->PARP1 Inhibits Oncogene_Transcription Oncogene Transcription (e.g., c-MYC) BRD4->Oncogene_Transcription Promotes DNA_Damage_Repair DNA Damage Repair PARP1->DNA_Damage_Repair Promotes Cell_Proliferation Cell Proliferation & Survival Oncogene_Transcription->Cell_Proliferation DNA_Damage_Repair->Cell_Proliferation

Caption: Inhibition of BRD4 and PARP1 by phthalazinone analogs.

EGFR-Mediated Apoptosis

Certain phthalazine-based derivatives have been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver of proliferation and survival in many cancers.[3] Compound 12d, for example, exhibited potent EGFR inhibition and induced apoptosis in MDA-MB-231 cells.[3][5]

EGFR_Apoptosis_Pathway cluster_0 Phthalazinone Analog (e.g., 12d) cluster_1 Cellular Signaling Phthalazinone Phthalazinone EGFR EGFR Phthalazinone->EGFR Inhibits Apoptosis Apoptosis Phthalazinone->Apoptosis Induces Proliferation_Survival Proliferation & Survival Pathways EGFR->Proliferation_Survival Activates Proliferation_Survival->Apoptosis Inhibits

Caption: EGFR inhibition leading to apoptosis by phthalazinone analogs.

Experimental Protocols

The evaluation of the anti-breast cancer activity of phthalazinone analogs typically involves a series of in vitro assays to determine their cytotoxicity, mechanism of action, and target engagement.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the phthalazinone analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

EGFR Enzyme Inhibition Assay

This assay measures the ability of the compounds to inhibit the kinase activity of EGFR.

  • Reaction Setup: The assay is typically performed in a 96-well plate containing recombinant human EGFR enzyme, a substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: The phthalazinone analogs are added at various concentrations to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time.

  • Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method where the signal is inversely proportional to the kinase activity.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Breast cancer cells are treated with the phthalazinone analog at its IC50 concentration for a defined period (e.g., 48 hours).

  • Cell Staining: The treated cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation Synthesis Synthesis of Phthalazinone Analogs Cell_Viability Cell Viability Assay (MTT) Synthesis->Cell_Viability Enzyme_Inhibition Target Enzyme Inhibition Assay Cell_Viability->Enzyme_Inhibition Active Compounds Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Enzyme_Inhibition->Apoptosis_Assay Mechanism_Studies Further Mechanistic Studies Apoptosis_Assay->Mechanism_Studies

Caption: General workflow for evaluating phthalazinone analogs.

Conclusion

The phthalazinone scaffold represents a versatile platform for the development of novel anti-breast cancer agents. The structure-activity relationship studies, although not specific to "this compound", highlight the critical importance of substitutions at the C4 and N2 positions for potent cytotoxicity and target engagement. Derivatives targeting key pathways like BRD4/PARP1 and EGFR have shown significant promise in preclinical studies. Future research focusing on the systematic modification of the 2-amino and 4-methyl positions on the phthalazinone core could lead to the discovery of novel and more effective therapeutic agents for breast cancer.

References

In Vivo Validation of 2-amino-4-methylphthalazin-1(2H)-one: A Comparative Guide to its Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo anti-inflammatory effects of the novel compound 2-amino-4-methylphthalazin-1(2H)-one. Due to the limited direct experimental data on this specific molecule, this guide leverages findings from structurally related phthalazinone derivatives to project its efficacy against established anti-inflammatory agents. The data presented is based on preclinical animal models, offering a foundation for further investigation into its therapeutic promise.

Executive Summary

Phthalazinone derivatives have emerged as a promising class of compounds with significant anti-inflammatory properties. While in vivo validation for this compound is not yet extensively documented, studies on analogous structures demonstrate potent anti-inflammatory activity in established animal models. This guide will compare the performance of representative phthalazinone derivatives against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, providing detailed experimental protocols and outlining key inflammatory pathways.

Comparative Efficacy of Phthalazinone Derivatives

The anti-inflammatory potential of phthalazinone derivatives has been demonstrated in the carrageenan-induced paw edema model in rats, a standard for acute inflammation assessment. The following table summarizes the comparative efficacy of two promising phthalazinone derivatives against the well-established NSAID, Indomethacin.

Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Time Post-CarrageenanPaw Edema Inhibition (%)Reference CompoundReference Dose (mg/kg)Reference Inhibition (%)
Phthalazinone Derivative 2b503 hours58.2%Indomethacin1065.4%
Phthalazinone Derivative 2i505 hours62.5%Indomethacin1070.1%
Indomethacin103 hours65.4%---
Indomethacin105 hours70.1%---

Data is synthesized from studies on phthalazinone derivatives and standard NSAIDs in comparable experimental models.

Mechanistic Insights: Targeting Inflammatory Pathways

Phthalazinone derivatives are believed to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade. A primary target is the cyclooxygenase-2 (COX-2) enzyme, a key player in the production of pro-inflammatory prostaglandins. Furthermore, inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression, is another likely mechanism of action.

G Potential Anti-Inflammatory Mechanism of Phthalazinone Derivatives cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Cellular Signaling cluster_2 Phthalazinone Derivative Action cluster_3 Inflammatory Response Stimulus Stimulus TLR4 TLR4/Receptor Stimulus->TLR4 IKK IKK Complex TLR4->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates IkB IκB NFkB_p65_p50->IkB releases from COX2 COX-2 NFkB_p65_p50->COX2 induces transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_p65_p50->Cytokines induces transcription Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins produces Inflammation Pain, Edema, Redness Prostaglandins->Inflammation Phthalazinone This compound (and derivatives) Phthalazinone->IKK inhibits Phthalazinone->COX2 inhibits Cytokines->Inflammation

Caption: Putative mechanism of action for phthalazinone derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pre-clinical findings. Below are protocols for widely accepted in vivo models for assessing anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate acute inflammation.

G Carrageenan-Induced Paw Edema Workflow start Start acclimatize Acclimatize Rats (e.g., 1 week) start->acclimatize fast Fast Overnight (with water ad libitum) acclimatize->fast group Divide into Groups (Control, Standard, Test Compound) fast->group measure_initial Measure Initial Paw Volume group->measure_initial administer Administer Test Compound, Standard (e.g., Indomethacin), or Vehicle measure_initial->administer wait Wait for Absorption (e.g., 1 hour) administer->wait induce Induce Edema: Inject Carrageenan (1%) into sub-plantar region of right hind paw wait->induce measure_edema Measure Paw Volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) induce->measure_edema calculate Calculate % Inhibition of Edema measure_edema->calculate end End calculate->end

Caption: Workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Rats are randomly divided into control, standard, and test groups.

  • Dosing: The test compound (e.g., this compound), a standard drug (e.g., Indomethacin, 10 mg/kg), or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: One hour after dosing, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Adjuvant-Induced Arthritis in Rats

This model is employed to study chronic inflammation and is relevant to rheumatoid arthritis.

Methodology:

  • Animals: Lewis or Wistar rats are commonly used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) into the sub-plantar region of the left hind paw.

  • Treatment: Dosing with the test compound, standard drug (e.g., Dexamethasone or Indomethacin), or vehicle typically begins on the day of adjuvant injection and continues for a specified period (e.g., 21 days).

  • Assessment: The severity of arthritis is evaluated by measuring the paw volume of both the injected and non-injected paws at regular intervals. Other parameters such as arthritic score, body weight, and histopathological analysis of the joints can also be assessed.

Comparison with Other Anti-Inflammatory Agents

To provide a broader context, the following table compares the general characteristics of phthalazinone derivatives with other classes of anti-inflammatory drugs.

Table 2: Qualitative Comparison of Anti-Inflammatory Agents

FeaturePhthalazinone Derivatives (Projected)NSAIDs (e.g., Indomethacin)Corticosteroids (e.g., Dexamethasone)
Primary Mechanism COX-2 and/or NF-κB inhibitionNon-selective or selective COX inhibitionBroad anti-inflammatory and immunosuppressive effects
Potency Moderate to HighModerate to HighVery High
Onset of Action Likely RapidRapidSlower
Side Effect Profile Potentially improved GI safety over non-selective NSAIDsGastrointestinal issues, renal toxicity, cardiovascular risksImmunosuppression, metabolic effects, osteoporosis (long-term use)
Therapeutic Use Acute and chronic inflammatory conditions (potential)Pain, fever, inflammationSevere inflammation, autoimmune diseases, allergies

Conclusion and Future Directions

The available evidence on structurally related compounds suggests that this compound holds significant promise as a novel anti-inflammatory agent. Its potential for selective COX-2 and/or NF-κB inhibition could translate to a favorable efficacy and safety profile compared to existing therapies.

Further in vivo studies are imperative to definitively characterize the anti-inflammatory activity, pharmacokinetic and pharmacodynamic properties, and the safety profile of this compound. Head-to-head comparative studies in both acute and chronic models of inflammation will be crucial in establishing its therapeutic potential and positioning within the landscape of anti-inflammatory drugs.

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of Phthalazinone-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides a comparative analysis of the cross-reactivity and off-target effects of "2-amino-4-methylphthalazin-1(2H)-one" and related phthalazinone-based Poly(ADP-ribose) Polymerase (PARP) inhibitors. While specific screening data for "this compound" is not extensively available in the public domain, this guide leverages data from structurally related and clinically approved PARP inhibitors to provide a comprehensive overview of the potential off-target landscape of the phthalazinone scaffold.

The phthalazinone core is a key pharmacophore in a number of approved and investigational PARP inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in DNA damage repair pathways. The primary targets of these inhibitors are PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks. Inhibition of these enzymes in cancer cells with compromised homologous recombination repair, such as those with BRCA1/2 mutations, leads to synthetic lethality and tumor cell death.

However, the interaction of these small molecules is not always confined to their intended targets. Off-target effects, particularly against protein kinases, can have significant implications for both the therapeutic efficacy and the adverse event profile of these drugs. This guide aims to shed light on these unintended interactions.

Comparative Analysis of Off-Target Kinase Inhibition

While "this compound" is a subject of research, comprehensive public data on its kinome-wide selectivity is limited. To provide a valuable comparative context, we will examine the off-target profiles of four clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. These compounds, while sharing the therapeutic mechanism of PARP inhibition, exhibit distinct cross-reactivity profiles.

It is important to note that phthalazinone derivatives have been reported to inhibit various other kinases, including Aurora kinases, VEGFR-2, DYRK1A, and GSK3, underscoring the potential for off-target activity within this chemical class.

Below is a summary of the off-target kinase interactions for approved PARP inhibitors, which can serve as a surrogate for understanding the potential cross-reactivity of novel phthalazinone compounds like "this compound".

CompoundPrimary Target(s)Significant Off-Target Kinases Inhibited (IC50/Ki)Reference
Olaparib PARP1, PARP2Generally considered highly selective with no significant off-target kinase activity at clinically relevant concentrations.[1]
Rucaparib PARP1, PARP2, PARP3CDK16, PIM3, DYRK1B, ALK, PIM1, PIM2, PRKD2, DYRK1A, CDK1, CDK9, HIPK2, CK2[1][2]
Niraparib PARP1, PARP2DYRK1A, DYRK1B[1]
Talazoparib PARP1, PARP2Weak binding to two kinases observed in broad kinome screening.[1]

This table summarizes key findings and is not exhaustive. The IC50/Ki values for off-target kinases are generally in the nanomolar to low micromolar range.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the intended PARP inhibition pathway and a typical experimental workflow for assessing kinase cross-reactivity.

PARP_Inhibition_Pathway cluster_0 DNA Damage cluster_1 PARP-Mediated Repair cluster_2 Therapeutic Intervention DNA_Break Single-Strand DNA Break PARP PARP1/2 DNA_Break->PARP activates PAR_Chain Poly(ADP-ribose) Chain Synthesis PARP->PAR_Chain catalyzes Repair_Complex Recruitment of DNA Repair Proteins PAR_Chain->Repair_Complex signals for DNA_Repair DNA Repair Repair_Complex->DNA_Repair Phthalazinone_Inhibitor This compound (or related PARP inhibitor) Phthalazinone_Inhibitor->PARP inhibits

Caption: Intended signaling pathway of phthalazinone-based PARP inhibitors.

Kinase_Profiling_Workflow Compound Test Compound (e.g., this compound) Binding_Assay Competition Binding Assay (e.g., KINOMEscan) Compound->Binding_Assay Kinase_Panel Panel of Purified Kinases Kinase_Panel->Binding_Assay Data_Analysis Data Analysis (Percent Inhibition, Kd determination) Binding_Assay->Data_Analysis Selectivity_Profile Kinase Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Experimental workflow for kinase selectivity profiling.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of on-target and off-target activities. Below are representative protocols for PARP enzymatic activity and kinase profiling assays.

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This protocol is adapted from commercially available PARP1 assay kits.

Objective: To determine the in vitro inhibitory activity of a test compound against the PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (pre-treated with DNase I)

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution

  • Test compound (e.g., this compound) dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in PARP assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Reaction Setup: To each well of the histone-coated plate, add the following in order:

    • PARP assay buffer

    • Test compound or vehicle control (for positive and negative controls)

    • Recombinant PARP1 enzyme

    • Activated DNA

  • Initiation of Reaction: Add biotinylated NAD+ to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the PARylation of histones to occur.

  • Washing: Wash the plate multiple times with wash buffer to remove unreacted components.

  • Detection:

    • Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add the chemiluminescent HRP substrate and incubate for a short period (e.g., 5 minutes).

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Selectivity Profiling using KINOMEscan™

This protocol provides a general overview of the DiscoveRx KINOMEscan™ platform, a widely used method for kinase inhibitor profiling.

Objective: To determine the binding affinity of a test compound against a large panel of human kinases.

Principle: The assay is based on a competition binding assay. A test compound is incubated with a specific kinase that is tagged with DNA. An immobilized, active-site directed ligand for that kinase is also present. The amount of kinase that binds to the immobilized ligand is measured using quantitative PCR (qPCR) of the attached DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

Procedure:

  • Compound Submission: The test compound is submitted at a specified concentration (e.g., 10 µM for initial screening).

  • Assay Execution:

    • The test compound is incubated with a panel of human kinases (typically over 400).

    • Each kinase is tested in a separate well containing the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR.

  • Data Analysis: The results are typically reported as "percent of control" (%Ctrl), where a lower %Ctrl value indicates stronger binding of the test compound to the kinase.

    • %Ctrl = (test compound signal - positive control signal) / (negative control signal - positive control signal) x 100

  • Hit Identification: Kinases for which the test compound shows significant inhibition (e.g., %Ctrl < 10 or < 35) are identified as "hits."

  • Kd Determination: For identified hits, a dose-response experiment is performed to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Live-Cell Target Engagement using NanoBRET™ Assay

This protocol outlines the principles of the Promega NanoBRET™ Target Engagement assay, which measures compound binding to a target protein within living cells.

Objective: To quantify the apparent affinity of a test compound for a specific kinase in a physiological cellular context.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). When the tracer is bound to the kinase, BRET occurs. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Procedure:

  • Cell Preparation: Cells are transiently or stably transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Assay Setup:

    • The engineered cells are plated in a multi-well plate.

    • A specific NanoBRET™ tracer for the kinase of interest is added to the cells.

    • Serial dilutions of the test compound are added to the wells.

  • Incubation: The plate is incubated to allow the compound to enter the cells and reach equilibrium with the target kinase and the tracer.

  • Detection:

    • A Nano-Glo® substrate is added to the cells, which is converted by the NanoLuc® luciferase to produce luminescence.

    • The luminescence signal from the donor (NanoLuc®) and the acceptor (tracer) are measured simultaneously using a plate reader equipped with appropriate filters.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The BRET ratio is plotted against the compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target kinase in living cells.

Conclusion

The phthalazinone scaffold is a valuable starting point for the development of potent PARP inhibitors. However, as with many kinase and enzyme inhibitors, the potential for off-target effects is a critical consideration. While "this compound" requires further public data on its selectivity, the analysis of structurally related, clinically approved PARP inhibitors reveals a spectrum of cross-reactivity profiles. Olaparib and Talazoparib appear to be highly selective, whereas Rucaparib and Niraparib exhibit known off-target interactions with several kinases.

This comparative guide underscores the importance of comprehensive selectivity profiling for any novel phthalazinone-based inhibitor. The provided experimental protocols offer a foundation for conducting such investigations, enabling researchers to build a more complete understanding of their compound's biological activity and potential liabilities. A thorough characterization of both on-target and off-target effects is essential for the successful development of safe and effective therapeutics.

References

Assessing the selectivity of "2-amino-4-methylphthalazin-1(2H)-one" for PARP-1 vs PARP-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the selectivity of phthalazinone-based Poly(ADP-ribose) polymerase (PARP) inhibitors, with a focus on their activity against PARP-1 versus PARP-2. Due to the limited publicly available data for the specific compound "2-amino-4-methylphthalazin-1(2H)-one," this document utilizes the well-characterized and clinically approved PARP inhibitor, Olaparib, as a representative example of the phthalazinone class. Olaparib shares the core phthalazinone scaffold and provides a valuable reference for understanding the potential selectivity profile of related molecules.

Introduction to PARP-1 and PARP-2

Poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2 are key enzymes in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Upon detecting a DNA break, PARP-1 and PARP-2 become activated and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins.[1] This PARylation process serves to recruit other DNA repair factors to the site of damage.[2] Given their central role in DNA repair, inhibitors of PARP enzymes have emerged as a promising class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.

While both PARP-1 and PARP-2 are involved in DNA repair, they have distinct roles in the cell. PARP-1 is the most abundant and is responsible for the majority of cellular PAR synthesis in response to DNA damage.[3] PARP-2, although structurally similar to PARP-1 in its catalytic domain, has overlapping but non-redundant functions. The selectivity of PARP inhibitors for PARP-1 versus PARP-2 is a critical aspect of their pharmacological profile, as it can influence both their efficacy and their toxicity.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of Olaparib against human PARP-1 and PARP-2 enzymes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound NameTarget EnzymeIC50 (nM)Selectivity (PARP-2 vs PARP-1)
OlaparibPARP-150.2-fold
OlaparibPARP-21

Data sourced from a study on phthalazinone PARP inhibitors.[4]

As the data indicates, Olaparib is a potent inhibitor of both PARP-1 and PARP-2, with slightly higher potency against PARP-2.[4] This dual inhibitory activity is a characteristic feature of many first-generation PARP inhibitors.

Experimental Protocols

The determination of PARP inhibitory activity is crucial for assessing compound selectivity. A common method is the in vitro PARP inhibition assay.

In Vitro PARP1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of purified PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for PARylation)

  • Biotinylated NAD+ (co-substrate)

  • Streptavidin-coated plates

  • Anti-PAR antibody conjugated to a detection enzyme (e.g., horseradish peroxidase)

  • Substrate for the detection enzyme (e.g., TMB)

  • Test compounds (e.g., this compound)

  • Assay buffer and wash buffers

Procedure:

  • Histones are coated onto the wells of a streptavidin-coated microplate.

  • Recombinant PARP-1 enzyme is added to the wells along with the test compound at various concentrations.

  • The enzymatic reaction is initiated by the addition of biotinylated NAD+.

  • The plate is incubated to allow for the PARylation of histones.

  • The wells are washed to remove unbound reagents.

  • An anti-PAR antibody-HRP conjugate is added to the wells and incubated to allow binding to the newly synthesized PAR chains.

  • After another wash step, a colorimetric substrate (e.g., TMB) is added.

  • The reaction is stopped, and the absorbance is measured using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

A similar protocol can be followed for assessing PARP-2 inhibition by using recombinant human PARP-2 enzyme.

Signaling Pathways and Experimental Workflow

To visualize the roles of PARP-1 and PARP-2 and the workflow for assessing inhibitor selectivity, the following diagrams are provided.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Activation PARP2 PARP-2 DNA_Damage->PARP2 Activation PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR PARP2->PAR Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment Repair DNA Repair Recruitment->Repair

Caption: Simplified signaling pathway of PARP-1 and PARP-2 in response to DNA damage.

Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Data Analysis Compound Test Compound (e.g., this compound) PARP1_Assay PARP-1 Inhibition Assay Compound->PARP1_Assay PARP2_Assay PARP-2 Inhibition Assay Compound->PARP2_Assay IC50_1 Determine IC50 for PARP-1 PARP1_Assay->IC50_1 IC50_2 Determine IC50 for PARP-2 PARP2_Assay->IC50_2 Comparison Compare IC50 values IC50_1->Comparison IC50_2->Comparison Selectivity Determine Selectivity Profile Comparison->Selectivity

Caption: Experimental workflow for assessing PARP-1 vs. PARP-2 selectivity.

Conclusion

References

Comparative study of the pharmacokinetic profiles of different phthalazinone-based PARP inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the pharmacokinetic profiles of four prominent phthalazinone-based Poly (ADP-ribose) polymerase (PARP) inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. The information presented herein, supported by experimental data, is intended to assist researchers and drug development professionals in understanding the distinct pharmacokinetic characteristics of these targeted cancer therapies.

Comparative Pharmacokinetic Data

The following table summarizes the key human pharmacokinetic parameters for Olaparib, Rucaparib, Niraparib, and Talazoparib. These values are derived from various clinical studies and represent a consolidated overview for comparative purposes. It is important to note that dosing regimens and patient populations may vary across studies, influencing these parameters.

ParameterOlaparibRucaparibNiraparibTalazoparib
Dose 300 mg BID (tablets)600 mg BID300 mg QD1 mg QD
Tmax (median, hours) 1.5 - 2.1[1]1.5 - 4.0[2]~4[3]1.0 - 2.0[4]
Cmax (ng/mL) ~2980 - 3010[5]~1940[2]~540[6]Not specified in reviewed sources
AUC (ng·h/mL) ~12,390 - 12,940 (AUC0-t)[5]~16,900 (AUC0-12h)[2]~20,900 (AUCinf)[3]Not specified in reviewed sources
Half-life (t½, hours) ~7 - 11[1]~17[2]~44 - 56[3]~50 - 57[7]
Bioavailability (%) Low (Class IV)[8]36[9]~73[3]Not specified in reviewed sources
Protein Binding (%) Not specified in reviewed sources70[10]83[8]Not specified in reviewed sources

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on robust bioanalytical methods. The standard experimental protocol involves the quantification of the PARP inhibitor in plasma samples collected from patients or preclinical models over a specific time course following drug administration.

Sample Collection and Processing
  • Blood Collection: Whole blood samples are collected at predetermined time points post-drug administration.

  • Plasma Separation: The blood samples are centrifuged to separate the plasma.

  • Sample Storage: Plasma samples are stored at -80°C until analysis.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecule drugs like PARP inhibitors in biological matrices due to its high sensitivity and selectivity.

  • Sample Preparation: Plasma samples are thawed, and proteins are precipitated using a solvent like acetonitrile. An internal standard is added to correct for variations in sample processing and instrument response.

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. The PARP inhibitor and the internal standard are separated from other plasma components on a C18 analytical column using a mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The molecules are ionized (e.g., using electrospray ionization), and specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. This multiple reaction monitoring (MRM) mode provides high specificity.

  • Quantification: A calibration curve is generated by analyzing samples with known concentrations of the PARP inhibitor. The concentration of the drug in the study samples is then determined by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizations

Signaling Pathway of PARP Inhibition

The following diagram illustrates the central role of PARP-1 in the single-strand break repair (SSBR) pathway and how PARP inhibitors disrupt this process, leading to synthetic lethality in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_PARP_Inhibition Effect of PARP Inhibitors DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 binds to PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation catalyzes Trapping PARP-1 Trapping PARP1->Trapping Repair_Complex Recruitment of Repair Proteins (XRCC1, etc.) PARylation->Repair_Complex signals for SSBR Single-Strand Break Repair Repair_Complex->SSBR PARPi Phthalazinone-based PARP Inhibitor PARPi->PARP1 inhibits & traps DSB Double-Strand Break (DSB) Trapping->DSB leads to HRR_deficient Homologous Recombination Repair (HRR) Deficient Cell (e.g., BRCA1/2 mutant) DSB->HRR_deficient in Apoptosis Cell Death (Apoptosis) HRR_deficient->Apoptosis results in

Caption: Mechanism of PARP inhibition and synthetic lethality.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the typical workflow for conducting a pharmacokinetic study of a PARP inhibitor, from sample collection to data analysis.

PK_Workflow cluster_Sampling Sample Collection cluster_Analysis Bioanalysis (LC-MS/MS) cluster_Data_Analysis Data Interpretation Dosing Drug Administration (e.g., Oral Gavage) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Centrifugation to Obtain Plasma Blood_Sampling->Plasma_Separation Storage Sample Storage (-80°C) Plasma_Separation->Storage Sample_Prep Plasma Sample Preparation (Protein Precipitation) Storage->Sample_Prep LC_Separation Liquid Chromatography Separation Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification against Calibration Curve MS_Detection->Quantification PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) Quantification->PK_Modeling Parameter_Determination Determination of PK Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Determination

Caption: Pharmacokinetic analysis experimental workflow.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-amino-4-methylphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step plan for the safe disposal of 2-amino-4-methylphthalazin-1(2H)-one, a nitrogen-containing heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as a hazardous substance. The following procedures are based on general principles of laboratory safety, information on structurally similar compounds, and guidelines for hazardous waste management.

Immediate Safety and Hazard Information

General Hazards of Related Compounds:

Hazard CategoryDescriptionRecommended Precautions
Toxicity Phthalazinone derivatives may have uninvestigated toxicological properties.[2] Some aminophthalazinone derivatives have shown cytotoxic effects in research.Assume the compound is toxic. Avoid inhalation, ingestion, and skin contact.
Irritation Similar compounds are known to cause skin, eye, and respiratory irritation.[1]Wear appropriate PPE. In case of contact, flush the affected area with copious amounts of water and seek medical advice.
Environmental Amines can be harmful to aquatic life.[3] Avoid release into the environment.Do not dispose of down the drain or in regular trash.

Spill Management Protocol

In the event of a spill of this compound, the following steps should be taken immediately:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Don PPE: Wear appropriate PPE, including a respirator if necessary.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Report: Notify your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation and handling as hazardous chemical waste.

  • Waste Identification and Segregation:

    • Classify all waste containing this compound (e.g., pure compound, contaminated labware, spill cleanup materials) as hazardous chemical waste.

    • Keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions. Do not mix with acids or strong oxidizing agents.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container is a suitable option.

    • The container must have a secure, tight-fitting lid.

    • The original product container can be used for disposal if it is in good condition.

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (avoid abbreviations or formulas)

      • The associated hazards (e.g., "Toxic," "Irritant")

      • The accumulation start date (the date the first waste is added to the container)

      • The name and contact information of the generating laboratory or researcher.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.

    • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.

    • Ensure secondary containment is in place to contain any potential leaks.

  • Arranging for Disposal:

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide them with an accurate description of the waste.

Disposal Workflow

G Disposal Workflow for this compound cluster_0 In the Laboratory cluster_1 Institutional Waste Management cluster_2 Final Disposal A Generation of Waste (e.g., unused product, contaminated labware) B Segregate as Hazardous Waste (Solid Amine Compound) A->B C Package in a Labeled, Chemically Compatible Container B->C D Store in a Designated Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) for Waste Pickup Request D->E F EHS Collects and Transports Waste to Central Storage E->F G Waste is Manifested and Transported by a Licensed Disposal Vendor F->G H Proper Disposal at a Permitted Treatment, Storage, and Disposal Facility (TSDF) G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2-amino-4-methylphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 2-amino-4-methylphthalazin-1(2H)-one. The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a full-face shield should be worn to protect against splashes and airborne particles.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron are necessary to prevent skin contact.[1][2] For extensive handling, consider coveralls.[3]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[3][4] Ensure proper fit and training.
Footwear Closed-toe shoes are mandatory in the laboratory to protect against spills.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing solutions.

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Before starting, review the Safety Data Sheet (SDS) for any specific handling instructions.[2]

2. Weighing and Aliquoting:

  • Handle the solid compound with care to avoid generating dust.[5]

  • Use a spatula or other appropriate tool for transferring the solid.

  • Weigh the compound on a tared weigh boat or paper within the fume hood.

3. Dissolution and Solution Handling:

  • Add the solvent to the solid slowly to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Clearly label all containers with the chemical name, concentration, date, and your initials.

4. Experimental Use:

  • When transferring solutions, use appropriate volumetric glassware or calibrated pipettes.

  • Keep containers covered when not in use to prevent evaporation and contamination.

  • Avoid working alone and ensure that colleagues are aware of the chemical you are using.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Dispose of contaminated solid waste, such as weigh boats, gloves, and paper towels, in a designated hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Remove and dispose of all contaminated PPE in the designated hazardous waste container before leaving the work area.

  • Decontamination: Clean all glassware and work surfaces thoroughly with an appropriate solvent and decontaminating agent after use.

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_completion Completion prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handling_weigh Weigh Solid Compound prep_hood->handling_weigh prep_sds Review Safety Data Sheet prep_sds->prep_ppe handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_use Perform Experiment handling_dissolve->handling_use disposal_waste Segregate and Dispose of Waste handling_use->disposal_waste disposal_ppe Dispose of Contaminated PPE disposal_waste->disposal_ppe disposal_decon Decontaminate Work Area disposal_ppe->disposal_decon completion_wash Wash Hands Thoroughly disposal_decon->completion_wash

Caption: Safe handling workflow diagram.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.